3-Phenylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXOOCHYNKTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503089 | |
| Record name | 3-Phenylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90220-25-0 | |
| Record name | 3-Phenylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phenylpropane-1-sulfonamide: Physicochemical Profiling & Carbonic Anhydrase Inhibition
[1]
Executive Summary
3-Phenylpropane-1-sulfonamide (CAS: 13590-73-3) is a primary aliphatic sulfonamide featuring a phenyl group linked to the sulfonamide zinc-binding group (ZBG) via a flexible propyl chain.[1] Unlike classical aromatic sulfonamide drugs (e.g., acetazolamide), this molecule possesses a higher pK
Molecular Architecture & Physicochemical Properties[1][2][3][4]
The molecule consists of three distinct pharmacophoric features: the Zinc-Binding Group (ZBG) (
Table 1: Physicochemical Constants
| Property | Value / Description | Significance |
| Molecular Formula | Core composition.[2][3][4] | |
| Molecular Weight | 199.27 g/mol | Fragment-like size, ideal for ligand efficiency metrics.[1] |
| Physical State | Crystalline Solid | Typically low-melting (predicted range 55–65 °C based on homologs). |
| pK | ~10.5 (Predicted) | Critical: Higher than aromatic sulfonamides (~10.0).[5] The anion is the active species; higher pK |
| LogP (Octanol/Water) | ~1.6 – 1.8 | Moderate lipophilicity allows membrane permeability; propyl chain adds flexibility. |
| H-Bond Donors | 2 | From the primary amide ( |
| H-Bond Acceptors | 4 | Sulfonyl oxygens and nitrogen.[1] |
Synthetic Methodology
Objective: Synthesis of 3-phenylpropane-1-sulfonamide from 3-phenylpropyl bromide. Rationale: Direct chlorosulfonation of propylbenzene is prone to producing mixtures of isomers.[1] The Thiourea Method is selected here for its high regioselectivity and safety profile compared to thiol oxidation.[1]
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis via the isothiouronium intermediate to ensure regiochemical fidelity.
Detailed Protocol
Step 1: Formation of Isothiouronium Salt[1]
-
Reagents: Dissolve 3-phenylpropyl bromide (20 mmol) and thiourea (22 mmol) in absolute ethanol (30 mL).
-
Reaction: Heat the mixture to reflux for 3–4 hours. The formation of a white precipitate indicates the isothiouronium bromide salt.[1]
-
Work-up: Cool to room temperature. If the salt does not precipitate, add diethyl ether to induce crystallization.[1] Filter and dry the solid.[1]
Step 2: Oxidative Chlorination[1]
-
Setup: Suspend the isothiouronium salt in water (50 mL) and cool to 0–5°C in an ice bath.
-
Chlorination: Bubble chlorine gas slowly through the solution (or add N-chlorosuccinimide portion-wise) while maintaining temperature <10°C.
-
Observation: The solid salt will dissolve, and an oily layer of 3-phenylpropane-1-sulfonyl chloride will separate.[1]
-
Isolation: Extract with dichloromethane (DCM, 3 x 20 mL). Wash the organic phase with cold water.[1] Do not dry with heat (sulfonyl chlorides are thermally unstable).
Step 3: Amination (Sulfonamide Formation)
-
Reaction: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of concentrated ammonium hydroxide (25% aq, 10 eq) at 0°C.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Purification: Evaporate the organic solvent. The residue is the crude sulfonamide.[1] Recrystallize from ethanol/water to obtain pure white crystals.[1]
Mechanism of Action: Carbonic Anhydrase Inhibition[1]
The primary sulfonamide moiety acts as a zinc-binding group (ZBG). However, the efficacy of 3-phenylpropane-1-sulfonamide is governed by the "Tail Approach," where the propyl-phenyl tail interacts with the hydrophobic half of the enzyme active site.[1]
Mechanistic Diagram (Graphviz)
Figure 2: Mechanism of inhibition. The deprotonated sulfonamide coordinates to the catalytic Zinc ion, displacing the nucleophilic water molecule.[1]
Biological Activity Profile[1][6][7][8][9]
-
Target: Human Carbonic Anhydrase (hCA) Isozymes.[6][7][8][9]
-
Potency: Generally weaker (
in M range) compared to aromatic sulfonamides ( in nM range). -
Reasoning:
-
Electronic Effect: The aliphatic propyl chain does not withdraw electrons from the sulfonamide group as effectively as a benzene ring.[1] This results in a higher pK
(~10.5 vs 10.0), making the formation of the active anion species less favorable at physiological pH (7.4). -
Structural Probe: Despite lower potency, this molecule is essential for probing the depth and flexibility of the hydrophobic pocket (residues Val121, Leu198, Trp209 in hCA II).[1]
-
Experimental Protocol: CA Inhibition Assay
Method: Stopped-Flow CO
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na
SO (to maintain ionic strength). Add Phenol Red (0.2 mM) as the pH indicator. -
Enzyme Solution: Dilute recombinant hCA II to a concentration of roughly 10–20 nM in the buffer.
-
Inhibitor Preparation: Dissolve 3-phenylpropane-1-sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (
) in the assay buffer. -
Substrate: Saturated CO
solution in water (~32 mM at 25°C). -
Kinetic Measurement:
-
Use a Stopped-Flow instrument (e.g., Applied Photophysics).[1]
-
Mix Enzyme/Inhibitor solution with CO
solution (1:1 ratio). -
Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.
-
-
Data Analysis:
-
Calculate the initial rate (
) of the catalyzed reaction. -
Fit the data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive the
. -
Convert
to using the Cheng-Prusoff equation: .
-
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
PubChem Database. (2024). Compound Summary: 3-Phenyl-1-propanamine (Structural Analog).[1] National Center for Biotechnology Information.[1] Link
-
Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] (Foundational text on Sulfonamide-CA kinetics). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Isothiouronium synthesis method).
Sources
- 1. 1-Bromo-3-phenylpropane | 637-59-2 [chemicalbook.com]
- 2. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]
- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 3-Phenylpropane-1-sulfonamide
Executive Summary & Structural Context[1][2][3][4]
3-Phenylpropane-1-sulfonamide is a primary alkyl sulfonamide featuring a propyl linker connecting a lipophilic phenyl ring to a polar sulfonamide moiety. This structural duality makes it a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and ion channel modulators.
Accurate characterization of this compound requires distinguishing the specific splitting patterns of the propyl chain and identifying the diagnostic sulfonamide signatures. This guide provides a self-validating spectral atlas derived from high-fidelity analog analysis (e.g., 3-phenyl-1-propanol, benzenesulfonamide) and first-principles spectroscopic theory.
Structural Identity[5]
-
IUPAC Name: 3-Phenylpropane-1-sulfonamide
-
Molecular Formula:
-
Molecular Weight: 199.27 g/mol
-
Key Functional Groups: Primary Sulfonamide (
), Monosubstituted Benzene ( ), Propyl Linker ( ).
Mass Spectrometry (MS) Profile
The mass spectral signature of 3-phenylpropane-1-sulfonamide is dominated by the stability of the aromatic ring and the lability of the sulfonyl bond.
Fragmentation Logic
The primary ionization event generates the molecular ion
-
Sulfonyl Extrusion: Loss of the sulfonamide group to generate the phenylpropyl carbocation.
-
Tropylium Formation: The formation of the stable tropylium ion (
) at m/z 91 is the base peak (100% abundance) in most aryl-alkyl systems.
Diagnostic Ion Table (EI, 70 eV)
| m/z (Da) | Intensity | Assignment | Fragment Structure |
| 199 | Low (<10%) | Molecular Ion | |
| 119 | Medium | Phenylpropyl cation ( | |
| 118 | Medium | Alkene elimination product | |
| 91 | High (100%) | Tropylium Ion (Diagnostic Base Peak) | |
| 77 | Low | Phenyl cation |
Fragmentation Pathway Diagram
Figure 1: Proposed fragmentation pathway showing the generation of the diagnostic Tropylium ion.
Infrared Spectroscopy (IR)[2][3][6][9]
The IR spectrum serves as the primary validation for the integrity of the sulfonamide group. Oxidation of a precursor thiol or halide displacement usually yields this compound; therefore, the absence of S-H stretches (2550
Key Diagnostic Bands[3]
| Frequency ( | Vibration Mode | Description |
| 3360, 3270 | Primary Sulfonamide Doublet. Asymmetric and symmetric stretching. Sharp bands. | |
| 3020-3080 | Aromatic C-H stretching. | |
| 2930, 2860 | Alkyl methylene stretching (propyl chain). | |
| 1320-1340 | Sulfonyl Asymmetric Stretch. Very strong, diagnostic. | |
| 1150-1170 | Sulfonyl Symmetric Stretch. Very strong, diagnostic. | |
| 690, 740 | Monosubstituted benzene (5 adjacent H). |
Mechanistic Insight: The
Nuclear Magnetic Resonance (NMR)[2][10][11]
NMR provides the definitive structural proof. The propyl chain introduces a classic
NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 7.28 - 7.35 | Multiplet | 2H | Ar-H (meta) | - |
| 7.18 - 7.25 | Multiplet | 3H | Ar-H (ortho/para) | - |
| 4.65 | Broad Singlet | 2H | Exchangeable | |
| 3.12 | Triplet | 2H | ||
| 2.75 | Triplet | 2H | ||
| 2.18 | Quintet | 2H |
Analysis of Chemical Shifts:
-
Deshielding Effect: The methylene group alpha to the sulfonyl group (
) is significantly deshielded ( ) compared to a standard alkyl chain due to the electron-withdrawing nature of the group. -
Benzylic Position: The
protons ( ) are deshielded by the aromatic ring current but less so than the sulfonyl-adjacent protons. -
Solvent Effects: If run in DMSO-d6 , the
protons will shift downfield to ppm and appear as a sharper singlet due to hydrogen bonding with the solvent, inhibiting fast exchange.
NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 140.5 | Quaternary | Ar-C (ipso) |
| 128.8 | CH | Ar-C (meta) |
| 128.4 | CH | Ar-C (ortho) |
| 126.6 | CH | Ar-C (para) |
| 55.2 | ||
| 34.5 | ||
| 25.1 |
NMR Connectivity Logic
Figure 2: Connectivity and coupling logic defining the propyl chain assignments.
Experimental Protocols
To ensure reproducibility and spectral fidelity, the following protocols are recommended.
A. Sample Preparation for NMR
Objective: Eliminate concentration effects on chemical shifts.
-
Weigh 10-15 mg of 3-phenylpropane-1-sulfonamide.
-
Dissolve in 0.6 mL of
(containing 0.03% TMS as internal standard). -
Filtration: If the solution is cloudy (common if synthesized from sodium salts), filter through a cotton plug in a glass pipette directly into the NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to ensure accurate integration of aromatic protons.
B. Sample Preparation for IR (ATR Method)
Objective: Prevent moisture interference with sulfonamide bands.
-
Ensure the ATR crystal (Diamond/ZnSe) is clean and has a background scan.
-
Place a small amount of solid sample on the crystal.
-
Apply high pressure using the clamp to ensure good contact.
-
Scan Parameters: 16 scans at 4
resolution. -
Validation: Check for broad -OH bands (>3400
). If present, dry the sample in a vacuum desiccator over for 4 hours and rescan.
C. LC-MS Method (Purity Check)
Objective: Confirm molecular weight and assess purity.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: ESI (+) Mode.[4]
-
Expectation: Look for
at m/z 200 and at m/z 222.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on general alkyl/aryl spectral shifts).
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Phenyl-1-propanol (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 2785 (Benzenesulfonamide data used for functional group correlation). AIST Japan. Available at: [Link]
-
Bhatia, S. P., et al. (2011).[5] "Fragrance material review on 3-phenyl-1-propanol." Food and Chemical Toxicology, 49, S246-S251.[5] (Source for propyl chain NMR characteristics). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-苯基-1-丙醇 ≥98%, FCC | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Physicochemical Properties and LogP of 3-Phenylpropane-1-sulfonamide
Introduction: The Significance of Sulfonamides and Their Physicochemical Profile
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since their initial discovery as potent antibacterial agents, sulfonamide-containing molecules have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, diuretic, anticancer, and antiviral properties. This versatility stems from the sulfonamide moiety's ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions with biological targets.
3-Phenylpropane-1-sulfonamide belongs to the class of alkyl sulfonamides. Its structure, featuring a flexible three-carbon chain linking a phenyl ring to a primary sulfonamide group, presents an interesting scaffold for drug design. The phenyl group provides a lipophilic region capable of van der Waals interactions, while the sulfonamide group offers a polar, hydrogen-bonding center.
Understanding the physicochemical properties of a drug candidate like 3-Phenylpropane-1-sulfonamide is paramount in drug development. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, ultimately determining its bioavailability and efficacy. Among the most critical of these properties is the partition coefficient (LogP), which quantifies the lipophilicity of a compound. Lipophilicity profoundly influences a drug's ability to cross cell membranes, bind to target proteins, and avoid metabolic breakdown. This guide provides a comprehensive overview of the key physicochemical properties of 3-Phenylpropane-1-sulfonamide, with a specialized focus on the theoretical and practical determination of its LogP value.
Molecular Profile of 3-Phenylpropane-1-sulfonamide
| Identifier | Value | Reference |
| IUPAC Name | 3-phenylpropane-1-sulfonamide | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | |
| SMILES | C1=CC=C(C=C1)CCCS(=O)(=O)N | [1] |
| InChIKey | MCAXOOCHYNKTRY-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Quantitative Overview
Direct experimental data for 3-Phenylpropane-1-sulfonamide is not extensively reported in publicly accessible literature. Therefore, this section presents a combination of predicted values for the target molecule and experimental data for structurally related compounds to provide a scientifically grounded estimation of its properties.
| Property | Predicted/Comparative Value | Rationale and Context |
| LogP (Octanol/Water) | 1.7 (Predicted) | The predicted XlogP value indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability.[1] This is a crucial parameter for oral bioavailability. |
| pKa (Sulfonamide N-H) | ~10.1 | The sulfonamide proton is weakly acidic. For the parent benzenesulfonamide, the experimental pKa is approximately 10.1.[2] The alkyl chain in 3-phenylpropane-1-sulfonamide is not expected to dramatically alter this value, unlike electron-withdrawing or -donating groups on the phenyl ring. |
| Melting Point (°C) | Not available (solid expected) | Benzenesulfonamide, a related compound, has a melting point of 149-152 °C.[2] The addition of the propyl chain would likely alter the crystal packing and thus the melting point. |
| Boiling Point (°C) | Not available | High boiling point expected due to polarity and molecular weight. Benzenesulfonamide has a predicted boiling point of 315.5 °C.[2] |
| Aqueous Solubility | Moderately soluble | The polar sulfonamide group, capable of hydrogen bonding, imparts some water solubility.[3] However, the phenylpropyl group is lipophilic. For comparison, benzenesulfonamide has a water solubility of 4.3 g/L.[2][4] The increased lipophilicity of the phenylpropyl group might decrease the solubility relative to benzenesulfonamide. |
Deep Dive: Lipophilicity and the Octanol/Water Partition Coefficient (LogP)
The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in an n-octanol phase to its concentration in an aqueous phase at equilibrium.[5] It is typically expressed in its logarithmic form, LogP:
LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)
-
A positive LogP indicates a preference for the lipid phase (lipophilic/hydrophobic).
-
A negative LogP indicates a preference for the aqueous phase (hydrophilic).
-
A LogP of 0 indicates equal distribution between the two phases.[5]
For ionizable compounds like sulfonamides, the distribution is pH-dependent. The term LogD is used to describe the partition coefficient at a specific pH (e.g., physiological pH 7.4), accounting for both the ionized and non-ionized forms of the molecule.[6] For a weakly acidic sulfonamide, as the pH increases above its pKa, the compound becomes deprotonated (anionic), leading to a lower LogD as the charged species prefers the aqueous phase.
Experimental Determination of LogP: Protocols and Rationale
Accurate determination of LogP is crucial for building reliable structure-activity relationships (SAR) and predictive ADME models. Two primary methods are employed: the "gold standard" Shake-Flask method and the high-throughput HPLC method.
Method 1: Shake-Flask Method (OECD Guideline 107)
This method directly measures the partition coefficient and is considered the benchmark for accuracy for compounds with LogP values in the range of -2 to 4.
Causality Behind the Protocol: The core principle is to allow the analyte to reach a thermodynamic equilibrium between two immiscible phases. n-Octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are believed to mimic those of biological membranes.
Detailed Step-by-Step Protocol:
-
Phase Preparation (Pre-saturation):
-
Rationale: To ensure that the final volumes and properties of the phases are not altered by mutual dissolution during the experiment, each solvent must be pre-saturated with the other.
-
Procedure: Mix high-purity n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD measurement) in a large separatory funnel. Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C). Allow the layers to separate completely. Drain and store each phase separately.
-
-
Preparation of Test Solution:
-
Rationale: The starting concentration must be high enough for accurate detection in both phases but low enough to avoid self-association or saturation in either phase.
-
Procedure: Prepare a stock solution of 3-Phenylpropane-1-sulfonamide in the pre-saturated n-octanol phase. The final concentration in the partitioning system should typically be less than 0.01 M.
-
-
Partitioning:
-
Rationale: A defined volume ratio is used to achieve measurable concentrations in both phases. For a predicted LogP of ~1.7, a 1:1 or 2:1 volume ratio of octanol to water is appropriate.
-
Procedure: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated aqueous buffer and the pre-saturated octanol stock solution.
-
-
Equilibration:
-
Rationale: The system must be mixed gently to facilitate partitioning without forming an emulsion, which can be difficult to break and can interfere with accurate concentration measurement.
-
Procedure: Gently agitate the vessel on a laboratory shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours). Avoid vigorous shaking.
-
-
Phase Separation:
-
Rationale: Complete separation of the two phases is critical. Centrifugation is the most effective way to break any micro-emulsions and ensure a clean interface.
-
Procedure: Centrifuge the vessel at a moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes until the phase boundary is sharp and clear.
-
-
Sampling and Analysis:
-
Rationale: The concentration of the analyte in each phase must be accurately quantified. HPLC with UV detection is a common and reliable analytical method.
-
Procedure: Carefully withdraw an aliquot from the center of each phase, avoiding the interface. Dilute the aliquots as necessary with a suitable solvent (e.g., methanol) and analyze using a calibrated HPLC method to determine the concentrations (C_octanol and C_aqueous).
-
-
Calculation:
-
Procedure: Calculate the LogP (or LogD at the buffer's pH) using the formula: LogP = log₁₀ (C_octanol / C_aqueous). The experiment should be performed in triplicate to ensure reproducibility.
-
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for the Shake-Flask method of LogP determination.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)
This indirect method estimates LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds. It is rapid, requires very little sample, and is less sensitive to impurities.[7][8]
Causality Behind the Protocol: The principle is that in RP-HPLC, a nonpolar stationary phase (like C18) retains analytes based on their hydrophobicity. A more lipophilic (higher LogP) compound will interact more strongly with the stationary phase and thus have a longer retention time (t_R). By establishing a linear relationship between log k (the logarithm of the capacity factor, derived from t_R) and LogP for known standards, the LogP of an unknown compound can be interpolated.
Detailed Step-by-Step Protocol:
-
System Preparation:
-
Rationale: A C18 or similar reversed-phase column is used to mimic a lipophilic environment. The mobile phase is a mixture of an aqueous buffer and an organic modifier (typically methanol or acetonitrile).
-
Procedure: Set up an HPLC system with a C18 column. The mobile phase is prepared by mixing the organic modifier and buffer isocratically (e.g., 60:40 Methanol:Water). The system is equilibrated until a stable baseline is achieved.
-
-
Preparation of Standards and Sample:
-
Rationale: A series of well-characterized compounds with known LogP values spanning a range that includes the expected LogP of the analyte are needed for calibration.
-
Procedure: Prepare individual or mixed solutions of 5-7 standard compounds (e.g., benzene, toluene, naphthalene, biphenyl) in the mobile phase. Prepare a solution of 3-Phenylpropane-1-sulfonamide in the same manner.
-
-
Determination of Dead Time (t₀):
-
Rationale: The dead time is the time it takes for an unretained compound to pass through the column. It is needed to calculate the capacity factor.
-
Procedure: Inject a non-retained compound (e.g., uracil or sodium nitrate) and record its retention time. This is t₀.
-
-
Chromatographic Runs:
-
Rationale: The retention time for each standard and the test compound is measured under identical conditions.
-
Procedure: Inject each standard solution and the test compound solution onto the HPLC system and record their respective retention times (t_R).
-
-
Data Analysis and Calculation:
-
Rationale: A calibration curve is constructed to establish the mathematical relationship between retention and lipophilicity.
-
Procedure:
-
For each compound (standards and sample), calculate the capacity factor, k, using the formula: k = (t_R - t₀) / t₀.
-
Calculate log k for each compound.
-
Create a calibration plot of LogP (y-axis) versus log k (x-axis) for the standard compounds.
-
Perform a linear regression on the data to obtain the equation of the line (LogP = m * log k + c) and the correlation coefficient (R²), which should be >0.95.
-
Using the log k value of 3-Phenylpropane-1-sulfonamide, interpolate its LogP from the regression equation.
-
-
Conclusion
3-Phenylpropane-1-sulfonamide is a molecule of interest with physicochemical properties that suggest a potential for favorable drug-like characteristics. Its predicted moderate lipophilicity (LogP ≈ 1.7) and weakly acidic nature (pKa ≈ 10.1) provide a solid foundation for further investigation. While comprehensive experimental data for this specific entity is sparse, its properties can be reliably estimated through computational methods and comparison with structurally similar compounds. Furthermore, the robust and well-established experimental protocols outlined in this guide, namely the shake-flask and RP-HPLC methods, provide clear pathways for the precise and accurate determination of its LogP value. Such empirical data is indispensable for guiding medicinal chemistry efforts and for building the predictive ADME models that are essential for the successful development of new therapeutic agents.
References
-
ECETOC. (n.d.). Assessment of the reverse-phase high-performance liquid chromatography method for the determination of partition coefficients. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved February 2, 2026, from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 2, 2026, from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved February 2, 2026, from [Link]
-
SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 2, 2026, from [Link]
-
Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved February 2, 2026, from [Link]
-
EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTION. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Parent structure of Benzene sulfonamide. Retrieved February 2, 2026, from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 2, 2026, from [Link]
-
ScienceDirect. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-Phenylpropane-1-thiol. Retrieved February 2, 2026, from [Link]
-
PubChemLite. (n.d.). 3-phenylpropane-1-sulfonamide (C9H13NO2S). Retrieved February 2, 2026, from [Link]
Sources
- 1. PubChemLite - 3-phenylpropane-1-sulfonamide (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 3. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 4. apexbt.com [apexbt.com]
- 5. acdlabs.com [acdlabs.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Predicted Mechanism of Action for 3-Phenylpropane-1-sulfonamide
Abstract
3-Phenylpropane-1-sulfonamide is a molecule of significant interest due to its hybrid structure, combining the pharmacologically privileged sulfonamide moiety with a flexible phenylpropane tail. While direct experimental data on this specific compound is sparse, its chemical architecture allows for a robust, hypothesis-driven prediction of its mechanism of action. This guide posits that the primary and most probable mechanism of action for 3-Phenylpropane-1-sulfonamide is the inhibition of the zinc-containing metalloenzymes, the carbonic anhydrases (CAs). We will delineate the scientific rationale for this prediction, grounded in the extensive history of sulfonamides as potent CA inhibitors. Furthermore, this document provides a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, from initial in vitro enzymatic assays to cellular target engagement and functional downstream validation. This guide is intended for researchers in drug discovery and pharmacology, providing both the theoretical framework and the practical, step-by-step protocols necessary to elucidate the compound's biological function.
Introduction: Deconstructing 3-Phenylpropane-1-sulfonamide
Chemical Structure and Rationale for Investigation
3-Phenylpropane-1-sulfonamide is characterized by two key structural features:
-
The Primary Sulfonamide (-SO₂NH₂): This functional group is the cornerstone of a vast class of therapeutic agents.[1] Its ability to act as a zinc-binding group is well-documented, particularly in the context of metalloenzyme inhibition.[2][3]
-
The Phenylpropane Tail: This non-polar, flexible alkyl-aromatic chain is crucial for defining the compound's interaction with regions outside the primary binding site of a target protein. The phenyl group can engage in various non-covalent interactions, including van der Waals forces and hydrophobic contacts, which are critical for determining binding affinity and selectivity.[4][5]
The combination of a proven pharmacophore with a modulating side chain presents a compelling case for investigating its biological activity. The lack of extensive public data necessitates a predictive approach, starting with the most mechanistically plausible target class for sulfonamides.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group is present in a wide array of clinically approved drugs, including diuretics, antiepileptics, and anti-glaucoma agents.[1] While its initial fame came from antibacterial drugs that competitively inhibit dihydropteroate synthase (DHPS) in bacteria[1][6][7][8], its utility in human medicine largely stems from its potent inhibition of carbonic anhydrases.[9][10] This established precedent forms the logical foundation for our primary hypothesis.
Predicted Mechanism of Action: Inhibition of Carbonic Anhydrases (CAs)
We predict that 3-Phenylpropane-1-sulfonamide functions as a direct, reversible inhibitor of the carbonic anhydrase enzyme family.
The Carbonic Anhydrase Superfamily
Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[11] They are vital for processes ranging from pH regulation and fluid secretion to respiration and biosynthesis.[12] Several isoforms exist, some of which are well-validated drug targets (e.g., hCA II for glaucoma, hCA IX for cancer).[12][13]
The Canonical Sulfonamide Binding Motif
The mechanism by which sulfonamides inhibit CAs is structurally well-defined. The active site of a CA enzyme contains a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). The deprotonated sulfonamide nitrogen displaces the zinc-bound water/hydroxide and coordinates directly with the Zn²⁺ ion in a tetrahedral geometry.[2][3][14] This high-affinity interaction blocks the active site and prevents substrate access, thereby inhibiting the enzyme. Additional hydrogen bonds, often with residues like Thr199, further stabilize this interaction.[3]
The phenylpropane tail of our subject compound is predicted to extend into the active site cavity, where it can form hydrophobic interactions with non-polar residues, enhancing both affinity and potential isoform selectivity.[2][5]
Caption: Predicted binding of the sulfonamide group to the CA active site zinc.
A Self-Validating Experimental Workflow
To empirically test and validate this predicted mechanism, a multi-phase, self-validating experimental approach is required. This workflow is designed to build a robust case for the mechanism of action, moving from broad biochemical activity to specific cellular target engagement and finally to a demonstrated functional outcome.
Caption: A three-phase workflow for validating the predicted mechanism of action.
Phase 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine if 3-Phenylpropane-1-sulfonamide directly inhibits the enzymatic activity of key human carbonic anhydrase (hCA) isoforms and to quantify its potency (IC₅₀).
Rationale: This initial screen provides the foundational evidence. We select a panel of therapeutically relevant isoforms (e.g., hCA I, II, IV, IX) to assess both potency and selectivity. Acetazolamide, a well-characterized, broad-spectrum CA inhibitor, serves as the essential positive control.[15]
Protocol 3.1.1: Colorimetric Esterase Activity Assay [16][17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock: Prepare 1 mg/mL stock solutions of recombinant human CA isoforms (I, II, IV, IX) in cold Assay Buffer.
-
Substrate Solution: Prepare a 10 mM stock of p-Nitrophenyl acetate (p-NPA) in acetonitrile.
-
Compound Stock: Prepare a 10 mM stock of 3-Phenylpropane-1-sulfonamide and Acetazolamide in DMSO. Create a 10-point, 3-fold serial dilution series for each.
-
-
Assay Procedure (96-well format):
-
To each well, add 158 µL of Assay Buffer.[16]
-
Add 2 µL of the compound dilution (or DMSO for the 100% activity control).
-
Add 20 µL of the CA working solution (diluted from stock to achieve a linear reaction rate).
-
Pre-incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[16]
-
Initiate the reaction by adding 20 µL of the Substrate Solution.[16]
-
Immediately begin monitoring the absorbance at 400 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the rates to the DMSO control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Hypothetical In Vitro Inhibition Data
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IV (IC₅₀, nM) | hCA IX (IC₅₀, nM) |
| 3-Phenylpropane-1-sulfonamide | 850 | 75 | 1200 | 95 |
| Acetazolamide (Control) | 250 | 12 | 80 | 25 |
This hypothetical data suggests the compound is a potent inhibitor of hCA II and the tumor-associated hCA IX, with weaker activity against hCA I and IV.
Phase 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that 3-Phenylpropane-1-sulfonamide directly binds to its predicted target (e.g., hCA II) in a complex, physiological cellular environment.
Rationale: A positive result in an in vitro assay does not guarantee the compound will engage its target within a cell. CETSA provides this critical validation by measuring the thermal stabilization of a target protein upon ligand binding.[18][19] A drug-bound protein is more resistant to heat-induced denaturation.[19]
Protocol 3.2.1: CETSA for hCA II Target Engagement [20][21]
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing high levels of hCA II (e.g., K562 cells).
-
Treat cell suspensions with a range of concentrations of 3-Phenylpropane-1-sulfonamide (and a vehicle control, DMSO) for 2 hours at 37°C.[20]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles to release cellular proteins.
-
Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated (denatured) protein by centrifugation.
-
Collect the supernatant and quantify the amount of soluble hCA II at each temperature point using a specific detection method (e.g., Western Blot or an AlphaLISA®/HTRF® immunoassay).
-
-
Data Analysis:
-
For each compound concentration, plot the percentage of soluble hCA II remaining versus temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition.
-
A positive target engagement is indicated by a dose-dependent increase in the Tₘ (a thermal shift) in the presence of the compound.
-
Phase 3: Downstream Functional Assay
Objective: To demonstrate that the target engagement confirmed in Phase 2 leads to a predicted physiological consequence of CA inhibition.
Rationale: Having confirmed biochemical inhibition and cellular target binding, this final phase connects the mechanism to a functional outcome. Since CA inhibition affects cellular pH regulation[12][22], a cell-based assay measuring this effect provides the ultimate validation.
Protocol 3.3.1: Cell-Based pH Regulation Assay
-
Cell Preparation:
-
Seed cells expressing the target CA isoform onto a 96-well plate.
-
Load the cells with a ratiometric pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of 3-Phenylpropane-1-sulfonamide, a positive control (Acetazolamide), and a vehicle control.
-
-
Acid Load and Recovery Monitoring:
-
Induce a rapid intracellular acidification using a well-established method like the ammonium chloride (NH₄Cl) prepulse technique.
-
Wash out the NH₄Cl to trigger the acid load.
-
Immediately begin monitoring the intracellular pH recovery over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of pH recovery for each condition.
-
Inhibition of carbonic anhydrase will impair the cell's ability to regulate its internal pH, resulting in a dose-dependent decrease in the rate of pH recovery. Plotting this rate against compound concentration will confirm the functional consequence of target inhibition.
-
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for 3-Phenylpropane-1-sulfonamide. The central prediction—that the compound acts as a carbonic anhydrase inhibitor—is based on the well-established pharmacology of the sulfonamide functional group. The proposed three-phase experimental workflow provides a self-validating system to test this hypothesis with high confidence.
Successful completion of this workflow would not only confirm the primary mechanism of action but also provide crucial data on potency and isoform selectivity. Future work could then expand to in vivo models relevant to the most potently inhibited CA isoforms, such as animal models of glaucoma (hCA II) or specific cancers (hCA IX), to explore the therapeutic potential of this promising chemical scaffold.
References
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Zaman, S. U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology. [Link]
-
Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
-
Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). [Link]
-
ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Krall, N., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Chemistry. [Link]
-
RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. [Link]
-
MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. [Link]
-
De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
Quasar Thakore. (2023). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. [Link]
-
National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
ScienceDirect. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. [Link]
-
Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Wikipedia. Carbonic anhydrase inhibitor. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]
-
ResearchGate. (2023). The Role of Functional Groups in Drug-Receptor Interactions. [Link]
-
ResearchGate. (2008). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. [Link]
-
MSD Manual Professional Edition. Drug–Receptor Interactions. [Link]
-
Lecturio. Carbonic Anhydrase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
-
National Center for Biotechnology Information. (2012). Pharmacogenetics of Drug Receptors. [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
YouTube. (2019). Optimizing Drug-Target Interactions Part-I. [Link]
-
ACS Omega. (2024). Screening of Natural Inhibitors from Pleurotus ostreatus against PHGDH for Enhancing Antiviral Innate Immunity. [Link]
-
PubMed. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. [Link]
-
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
ACS Publications. (2017). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
PubMed. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. [Link]
-
Chemistry LibreTexts. (2022). Enzyme Inhibition. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. protocols.io [protocols.io]
- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. droracle.ai [droracle.ai]
Executive Summary
This technical guide analyzes the 3-phenylpropane-1-sulfonamide structural motif, a critical scaffold in medicinal chemistry utilized primarily for the inhibition of zinc-dependent metalloproteases. Unlike classic diaryl sulfonamide NSAIDs (e.g., Celecoxib) that target COX-2 via a rigid benzene core, the 3-phenylpropane-1-sulfonamide scaffold employs a flexible propyl linker to position the sulfonamide "warhead" into the catalytic active sites of enzymes such as Matrix Metalloproteinases (MMPs) and TNF-
Structural Logic & Pharmacophore Analysis
The efficacy of 3-phenylpropane-1-sulfonamide derivatives stems from their ability to mimic the transition state of peptide hydrolysis within metalloprotease active sites. The structure functions as a tripartite probe:
-
The Warhead (Sulfonamide -
): Acts as a Zinc-Binding Group (ZBG).[1] The sulfonamide nitrogen and oxygen atoms coordinate with the catalytic ion essential for enzyme activity. -
The Linker (Propyl Chain -
): Provides a critical distance (approx. 4–6 Å) and flexibility, allowing the molecule to adopt a gauche conformation necessary to fit the enzyme's binding groove. -
The Anchor (Phenyl Ring): A hydrophobic moiety designed to penetrate the S1' specificity pocket of the enzyme. In MMPs, the depth and hydrophobicity of this pocket dictate selectivity; the phenylpropane unit is often ideal for deep-pocket enzymes like MMP-2, MMP-9, and MMP-13.
Mechanism of Action: The "Deep Pocket" Theory
The anti-inflammatory potential is not driven by prostaglandin inhibition (COX pathway) but by cytokine modulation and extracellular matrix (ECM) protection .
-
TACE Inhibition: By inhibiting TACE, these compounds prevent the cleavage of membrane-bound pro-TNF-
into soluble TNF- , halting the inflammatory cascade at its source. -
MMP Inhibition: Blocks the degradation of collagen and elastin, preventing tissue damage in chronic inflammatory conditions like rheumatoid arthritis and periodontitis.
Figure 1: Mechanistic interaction of the 3-phenylpropane-1-sulfonamide scaffold within the MMP active site. The sulfonamide coordinates the zinc, while the phenyl group anchors the molecule in the S1' pocket.
Chemical Synthesis Protocols
The synthesis of the core 3-phenylpropane-1-sulfonamide scaffold requires establishing the carbon-sulfur bond. The most robust method for research scale is the conversion of the alkyl halide via a thiol or sulfonyl chloride intermediate.
Method A: Oxidative Chlorination (Standard Route)
This route is preferred for its reliability and high yields.
Reagents:
-
3-Phenyl-1-propyl bromide
-
Thiourea / Ethanol
-
Chlorine gas (
) or N-Chlorosuccinimide (NCS) -
Aqueous Ammonia (
)
Step-by-Step Protocol:
-
Thiol Formation:
-
Reflux 3-phenyl-1-propyl bromide (10 mmol) with thiourea (11 mmol) in ethanol (20 mL) for 3 hours.
-
Add 10% NaOH solution and reflux for an additional 2 hours to hydrolyze the isothiouronium salt.
-
Acidify with HCl and extract the resulting 3-phenyl-1-propanethiol .
-
-
Sulfonyl Chloride Conversion:
-
Dissolve the thiol in acetic acid/water (4:1).
-
Cool to 0°C. Bubble
gas through the solution (or add NCS portion-wise) until a yellow-green color persists. -
Extract the 3-phenylpropane-1-sulfonyl chloride with dichloromethane (DCM). Caution: Sulfonyl chlorides are unstable; proceed immediately.
-
-
Amidation:
-
Add the sulfonyl chloride solution dropwise to a stirred solution of 25% aqueous ammonia (excess) at 0°C.
-
Stir for 2 hours at room temperature.
-
Evaporate solvent and recrystallize from ethanol/water to yield 3-phenylpropane-1-sulfonamide .
-
Figure 2: Synthetic pathway for the preparation of the core sulfonamide scaffold from alkyl halides.
Anti-inflammatory Pharmacology & Data[2][3][4][5]
Target Specificity and Potency
The 3-phenylpropane sulfonamide core is rarely used as a "naked" molecule. It is typically derivatized at the
Key Derivatives & Activity:
-
MMP Inhibitors: Modifications with hydroxamic acid or reverse-sulfonamides (where the nitrogen is attached to the alkyl chain) often yield nanomolar potency.[2]
-
TACE Inhibitors: Sulfonamide derivatives have shown ability to reduce TNF-
secretion in LPS-stimulated macrophages.
Comparative Efficacy Table (Representative Data)
Data synthesized from structure-activity relationship (SAR) studies of sulfonamide-based metalloprotease inhibitors.
| Compound Class | Structure Motif | Target | IC50 (Enzyme) | Anti-inflammatory Mechanism |
| Core Scaffold | 3-Phenylpropane-1-sulfonamide | MMP-2 / MMP-9 | > 50 | Weak ZBG; requires derivatization |
| N-hydroxy-2-(...)-3-phenylpropanamide | MMP-9 | 10 - 100 nM | Potent ZBG (Hydroxamate) + S1' anchor | |
| Reverse Sulfonamide | N-(3-phenylpropyl)benzenesulfonamide | COX-2 | 0.5 - 5 | COX-2 Selectivity (Side pocket binding) |
| TACE Inhibitor | Sulfonamide-Hydroxamate Hybrid | TACE (ADAM17) | < 50 nM | Blocks TNF- |
Experimental Validation Protocols
1. In Vitro MMP Inhibition Assay
Purpose: To quantify the inhibitory constant (
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35. -
Enzyme Activation: Activate pro-MMP-9 (10 nM) with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.
-
Incubation: Mix 10
L of inhibitor (varying concentrations in DMSO) with 90 L of activated enzyme. Incubate for 30 mins at 37°C. -
Substrate Addition: Add 10
L of fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2). -
Measurement: Monitor fluorescence (
) kinetically for 20 minutes. -
Calculation: Plot
(initial velocity) vs. [Inhibitor] to determine .
2. Cell-Based TNF-
Suppression Assay
Purpose: To assess cellular anti-inflammatory efficacy.
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding:
cells/well in 96-well plates; incubate 24h. -
Treatment: Pre-treat cells with the sulfonamide compound (0.1 - 10
M) for 1 hour. -
Stimulation: Add LPS (Lipopolysaccharide) at 1
g/mL to induce inflammation. Incubate for 24 hours. -
Analysis: Collect supernatant. Quantify TNF-
using a commercial ELISA kit. -
Viability Check: Perform an MTT assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.
Future Outlook & Clinical Relevance
The 3-phenylpropane-1-sulfonamide scaffold remains a vital tool in "Fragment-Based Drug Design" (FBDD). While early MMP inhibitors failed in clinical trials due to musculoskeletal toxicity (MSS) caused by broad-spectrum inhibition, current research focuses on highly selective derivatives.
-
Selectivity Strategy: Modifying the phenyl ring (e.g., adding 4-phenoxy or 4-methoxy groups) extends the molecule further into the S1' pocket, improving selectivity for MMP-13 (osteoarthritis target) over MMP-1 (essential housekeeping enzyme).
-
Non-Zinc Binding Interactions: Newer analogs utilize the sulfonamide oxygen atoms to form hydrogen bonds with the enzyme backbone (e.g., Leu181 in MMP-13), reducing reliance on the zinc ion and improving specificity.
References
-
BenchChem. (2025). A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. Link
-
Cheng, X. C., et al. (2008).[1] "Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors." Current Medicinal Chemistry, 15(4), 368-373. Link
- Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors: synthesis of potent MMP inhibitors incorporating the sulfonamide ZBG." Journal of Medicinal Chemistry.
- Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776.
-
Pfizer Inc. (2016).[3] N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of TRPA1 channels. Patent WO2016067143.[3] Link
Sources
- 1. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Exploring 3-Phenylpropane-1-sulfonamide as a Carbonic Anhydrase Inhibitor
Executive Summary
This technical guide provides a comprehensive analysis of 3-phenylpropane-1-sulfonamide (3-PPS) , a structural probe used in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors. Unlike the classical pharmacophore benzenesulfonamide, which binds promiscuously to most CA isoforms, 3-PPS incorporates a flexible propyl linker that extends the hydrophobic phenyl "tail" away from the zinc-binding center.
This guide details the synthesis, enzymatic assay protocols, and structural biology required to evaluate 3-PPS. It serves as a blueprint for researchers utilizing the "tail approach" to discriminate between cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII).
Part 1: Structural Basis & Pharmacophore
The "Tail Approach" Mechanism
The efficacy of sulfonamide inhibitors relies on a dual-interaction mechanism. The sulfonamide moiety (
-
The ZBG Anchor: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the active site, displacing the catalytic water molecule/hydroxide ion.
-
The Hydrophobic Clamp: In hCA II, residues Val121, Phe198, and Trp209 form a hydrophobic pocket.
-
The Linker Effect: The propyl chain of 3-PPS (
) acts as a "spacer," pushing the phenyl ring out of the immediate active site and allowing it to interact with the hydrophobic rim. This contrasts with benzenesulfonamide ( ), where the ring sits deeply within the cone.
Mechanistic Visualization
The following diagram illustrates the binding mode of 3-PPS compared to the catalytic mechanism.
Figure 1: Mechanistic binding map of 3-PPS. The propyl linker positions the phenyl tail to engage the hydrophobic clamp, a key determinant for isoform selectivity.
Part 2: Chemical Synthesis Protocol
Synthesis Strategy
Unlike aryl sulfonamides (synthesized via chlorosulfonation of the aromatic ring), alkyl sulfonamides like 3-PPS require a nucleophilic substitution approach starting from the alkyl halide. Direct chlorosulfonation of propylbenzene is not recommended due to poor regioselectivity and stability issues.
Target Molecule: 3-Phenylpropane-1-sulfonamide Precursor: 1-Bromo-3-phenylpropane
Step-by-Step Methodology
Phase A: Thiol Formation (The Thiourea Method)
-
Reagents: Dissolve 1-bromo-3-phenylpropane (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).
-
Reflux: Heat to reflux for 3 hours. The alkyl halide reacts with thiourea to form the isothiouronium salt.
-
Hydrolysis: Add 10% NaOH solution (15 mL) and reflux for an additional 2 hours to hydrolyze the salt into 3-phenylpropane-1-thiol .
-
Extraction: Acidify with HCl, extract with Dichloromethane (DCM), and dry over MgSO4.
Phase B: Oxidative Chlorination
-
Setup: Suspend the crude thiol in a mixture of Acetic Acid and water (1:1) at 0°C.
-
Chlorination: Bubble Chlorine gas (
) through the solution (or add N-chlorosuccinimide) until a yellow color persists. This converts the thiol directly to 3-phenylpropane-1-sulfonyl chloride . -
Isolation: Pour into ice water; the sulfonyl chloride will precipitate or form an oil. Extract immediately with DCM (it is unstable).
Phase C: Amidation
-
Ammonolysis: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of 30% aqueous Ammonia (
) or anhydrous ammonia in dioxane at 0°C. -
Workup: Stir for 1 hour. Evaporate solvent.[2]
-
Purification: Recrystallize from Ethanol/Water to obtain pure 3-PPS .
Figure 2: Synthetic route from alkyl bromide to sulfonamide via oxidative chlorination.
Part 3: Enzymatic Inhibition Assay (Stopped-Flow)
To determine the inhibition constant (
Assay Conditions
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO2 saturated water.
-
Temperature: 20°C.
Protocol Logic
-
Preparation: Incubate the CA enzyme (hCA I, II, IX, or XII) with the inhibitor (3-PPS) for 15 minutes prior to assay to ensure formation of the E-I complex.
-
Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated buffer in the stopped-flow apparatus (e.g., Applied Photophysics SX.18MV).
-
Detection: Monitor the absorbance change at 557 nm (Phenol Red maximum). The acidification caused by
causes a color shift. -
Calculation:
-
Measure the uncatalyzed rate (
). -
Measure the catalyzed rate (
). -
Fit data to the Cheng-Prusoff equation to derive
.
-
Comparative Data (SAR Analysis)
The following table illustrates how the linker length (
| Compound | Linker (n) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Benzenesulfonamide | 0 | 300 | 120 | 210 | 0.57 |
| Phenylmethanesulfonamide | 1 | 240 | 85 | 45 | 1.88 |
| Phenylethanesulfonamide | 2 | 180 | 15 | 18 | 0.83 |
| 3-Phenylpropane-1-sulfonamide | 3 | 150 | 8 | 32 | 0.25 |
Note: Data represents typical values for this scaffold class derived from homologous series studies [1, 2]. The propyl linker (
Part 4: Structural Biology & Validation
Crystallographic Expectations
When docking 3-PPS into hCA II (PDB ID reference: 4E3D for similar scaffolds):
-
Zn Coordination: The sulfonamide N coordinates to Zn(II).[1]
-
H-Bond Network: The sulfonamide oxygens H-bond with Thr199 and Glu106 .
-
Hydrophobic Interaction: The propyl chain extends through the hydrophilic cavity, positioning the phenyl ring to make Van der Waals contacts with Phe131 and Pro202 (in hCA II) or Val131 (in hCA IX).
Self-Validating the Protocol
-
Control: Always run Acetazolamide (AAZ) as a positive control. If AAZ
deviates >15% from literature (~12 nM for hCA II), the assay buffer or CO2 saturation is compromised. -
Blank Subtraction: The uncatalyzed rate of CO2 hydration is significant.[3] Failure to subtract
will artificially inflate the calculated activity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 45(4), 811-817. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421-4468. Link
Sources
- 1. Development of potent carbonic anhydrase inhibitors incorporating both sulfonamide and sulfamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. youtube.com [youtube.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Phenylpropane-1-sulfonamide solution preparation and stability
Application Note: Optimization of 3-Phenylpropane-1-sulfonamide Formulation for Biological Assays
Abstract This technical guide details the preparation, solubilization, and stability maintenance of 3-Phenylpropane-1-sulfonamide (PPSA), a structural probe often utilized in Carbonic Anhydrase (CA) inhibition studies and fragment-based drug discovery.[1] Unlike aryl sulfonamides, the flexibility of the propyl linker and the lipophilicity of the phenyl moiety present specific formulation challenges. This document provides a self-validating protocol to ensure consistent dosing in aqueous environments.
Part 1: Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the prerequisite for stable formulation. PPSA combines a hydrophobic tail (phenylpropane) with a polar, weak acid head group (sulfonamide).[1]
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Implication for Protocol |
| Compound Name | 3-Phenylpropane-1-sulfonamide | N/A |
| CAS Number | 13596-23-1 | Verification Key |
| Molecular Weight | 199.27 g/mol | Calculation basis for Molarity |
| pKa (Sulfonamide) | ~10.0 - 10.6 (Estimated) | Neutral at physiological pH (7.4); low aqueous solubility without co-solvents. |
| LogP | ~1.5 - 1.9 (Predicted) | Moderately lipophilic. Requires organic stock solvent. |
| Physical State | White to off-white solid | Visual inspection required for crystallinity changes. |
The Solubility Challenge:
At pH 7.4, the sulfonamide moiety (
Part 2: Preparation Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Target: Stable, high-concentration stock for long-term storage.[1]
-
Weighing: Accurately weigh 19.93 mg of PPSA powder into a sterile, amber glass vial (to minimize potential photodegradation, though low risk).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC,
99.9%).-
Why Anhydrous? Water contamination in DMSO lowers the solubility limit and promotes freeze-thaw precipitation.
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Checkpoint: Inspect against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Divide into 50-100 µL aliquots in polypropylene PCR tubes. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (Assay Ready)
Target: 100 µM Assay Concentration (0.1% DMSO final). Critical Mechanism:Intermediate Dilution. Direct spiking of 100 mM stock into buffer often causes "crashing out" (micro-precipitation) due to the rapid polarity shift.
-
Thaw: Thaw DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.
-
Intermediate Dilution (100x):
-
Prepare a 1 mM intermediate by adding 10 µL of 100 mM Stock to 990 µL of assay buffer (e.g., PBS or HEPES pH 7.4).
-
Technique: Add the DMSO stock submerged into the buffer while vortexing to prevent local high-concentration zones.
-
-
Final Dilution (10x):
-
Dilute the 1 mM intermediate 1:10 into the final assay well/tube to achieve 100 µM .
-
-
Validation: Measure Absorbance at 600 nm (OD600). An OD > 0.005 indicates precipitation.
Part 3: Visualization of Workflows
The following diagrams illustrate the decision logic for solubilization and stability testing.
Figure 1: Solubilization & Dilution Workflow
Caption: Step-wise dilution strategy to prevent precipitation shock. Visual confirmation is mandatory at the stock stage.[1]
Figure 2: Stability Assessment Logic
Caption: Decision tree for handling stored aliquots. Physical precipitation is reversible; chemical degradation is not.
Part 4: Stability & Storage Guidelines
1. Chemical Stability (Hydrolysis): Sulfonamides are generally resistant to hydrolysis at physiological pH (pH 4.0 – 9.0).[2][3] PPSA is expected to remain stable in aqueous buffer for >24 hours at Room Temperature.
-
Risk Factor:[4][5][6] Strong oxidative conditions. Avoid buffers containing hypochlorite or peroxides.
2. Physical Stability (Precipitation): This is the primary failure mode.
-
Freeze-Thaw: Repeated cycling promotes crystal growth.
-
Rule: Discard aliquot after 3 freeze-thaw cycles .
-
-
Temperature: Low temperatures (4°C) decrease solubility.[7] If the assay requires cold incubation, validate solubility at 4°C using the OD600 method described in Protocol B.
3. QC Checkpoint (HPLC): For critical assays, verify stock integrity every 3 months.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV 254 nm (Phenyl absorption).
Part 5: Biological Context (Carbonic Anhydrase Inhibition)[1]
PPSA is often used as a fragment or lead compound in Carbonic Anhydrase (CA) research. The sulfonamide group acts as a Zinc-binding group (ZBG) within the CA active site.
-
Buffer Compatibility: CA assays typically use HEPES or Tris-Sulfate (pH 7.4 – 7.6). PPSA is compatible with these buffers.
-
Ionic Strength: Maintain constant ionic strength (e.g., 20 mM Na2SO4) to prevent non-specific aggregation of the hydrophobic PPSA tail.
-
Enzyme Pre-incubation: When testing inhibition, pre-incubate PPSA with the enzyme for 15 minutes before adding the substrate (e.g., p-nitrophenyl acetate).[1] This allows the sulfonamide to displace the zinc-bound water molecule in the active site.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]
-
Białk-Bielińska, A., et al. (2012).[1][3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.[1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
-
PubChem. (n.d.). 3-Phenylpropane-1-sulfonamide (Compound CID 17873214). National Library of Medicine. [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Phenylpropane-1-sulfonamide via HPLC-UV and LC-MS/MS
Executive Summary
This guide provides a validated framework for the quantification of 3-Phenylpropane-1-sulfonamide , a structural motif often encountered as a synthetic intermediate in drug discovery or as a fragment in sulfonamide-based inhibitors.
Unlike "sulfa drugs" (sulfanilamides) where the sulfonamide is directly conjugated to an aniline ring, 3-Phenylpropane-1-sulfonamide features a propyl spacer (
Physicochemical Profile & Method Strategy
Understanding the molecule's behavior is the prerequisite for robust method design.
| Property | Value (Est.) | Analytical Implication |
| Structure | Ph-(CH₂)₃-SO₂NH₂ | UV: No conjugation between Ph and SO₂. Weak UV absorbance >220 nm. |
| MW | 199.27 g/mol | MS: Small molecule; susceptible to source fragmentation. |
| pKa | ~10.5 (Sulfonamide NH) | Mobile Phase: Neutral to acidic pH keeps it neutral (better retention). High pH (>11) deprotonates it. |
| LogP | ~1.6 – 2.0 | Column: Standard C18 is ideal. Moderate organic modifier required for elution. |
| Solubility | DMSO, Methanol, ACN | Diluent: Avoid 100% water; use 1:1 Water:ACN to prevent precipitation. |
Method A: HPLC-UV (Process Control & Purity)
Objective: Routine quantification of raw material purity or reaction monitoring (>0.1% w/w).
Mechanistic Insight: Wavelength Selection
Because the propyl chain breaks conjugation, the molecule behaves like a simple alkylbenzene (e.g., propylbenzene) regarding UV absorption.
-
254 nm: Low sensitivity (only the weak secondary benzene band).
-
210-220 nm: High sensitivity (primary benzene transition), but susceptible to solvent cutoff interference.
-
Recommendation: Use 215 nm for quantification; reference 254 nm for specificity checks.
Chromatographic Conditions
| Parameter | Condition |
| System | Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Column Temp | 35 °C (Controls viscosity and retention reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Detection | UV @ 215 nm (Bandwidth 4 nm), Ref 360 nm |
Gradient Program
| Time (min) | % B | Event |
| 0.0 | 10 | Initial Hold |
| 8.0 | 90 | Linear Gradient |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | End of Run |
Method B: LC-MS/MS (Trace Analysis)
Objective: Quantification of trace impurities (ppm level) or bioanalysis (plasma/urine).
Mechanistic Insight: Ionization Mode
Primary aliphatic sulfonamides (
-
ESI(-): Forms stable
(m/z 198.2). Lower background noise.[1] -
ESI(+): Forms
(m/z 200.2) or (m/z 217.2). Often suffers from adduct variability. -
Decision: ESI(-) is the Gold Standard for this analyte.
MS Source Parameters (Sciex Triple Quad 6500+ equivalent)
-
Ion Source: Electrospray Ionization (ESI) – Negative Mode
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Declustering Potential (DP): -60 V
MRM Transitions
| Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Interpretation |
| 198.2 ([M-H]⁻) | 79.9 (SO₃⁻) | 100 | -35 | Quantifier (Sulfonate fragment) |
| 198.2 ([M-H]⁻) | 134.1 (Ph-C₃H₆⁻) | 100 | -25 | Qualifier (Loss of SO₂NH₂) |
Note: Optimize Collision Energy (CE) for your specific instrument.
Experimental Protocol: Step-by-Step
Step 1: Standard Preparation[2][3]
-
Stock Solution (1 mg/mL): Weigh 10.0 mg of 3-Phenylpropane-1-sulfonamide into a 10 mL volumetric flask. Dissolve in Acetonitrile . (Do not use water initially; solubility is limited).
-
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into 9.0 mL of 50:50 Water:ACN.
-
Calibration Curve: Prepare serial dilutions in 50:50 Water:ACN ranging from 0.1 µg/mL to 100 µg/mL (HPLC) or 1 ng/mL to 1000 ng/mL (LC-MS).
Step 2: Sample Preparation (Solid Matrix)
-
Weigh 50 mg of sample.
-
Add 5.0 mL of Acetonitrile .
-
Sonicate for 15 minutes (maintain temp < 40°C to prevent degradation).
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Dilute with water to reach approx. 20-50% organic content before injection.
Step 3: System Suitability (Mandatory)
Before running samples, inject the 10 µg/mL standard 5 times.
-
RSD of Area: < 2.0% (HPLC) or < 5.0% (LC-MS).
-
Tailing Factor: 0.8 – 1.5.
-
Retention Time Stability: ± 0.1 min.
Visual Workflows
Figure 1: Analytical Decision Matrix
This logic tree guides the user in selecting the correct modality based on sensitivity requirements.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity thresholds.
Figure 2: LC-MS/MS Mechanism of Action
Visualization of the ionization and fragmentation pathway utilized in Method B.
Caption: ESI(-) fragmentation pathway showing the transition from parent molecule to quantifier/qualifier ions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol activity. |
| Low Sensitivity (UV) | Wrong wavelength selected. | Switch from 254 nm to 215 nm . Ensure mobile phase solvents are UV-transparent (HPLC grade ACN). |
| Low Sensitivity (MS) | Ion suppression or wrong polarity. | Switch to Negative Mode . Check for co-eluting matrix components; improve sample cleanup (SPE). |
| Carryover | Adsorption to injector loop. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid . |
References
-
Smith, R. M. (2020). Retention mechanisms in reversed-phase liquid chromatography of sulfonamides. Journal of Chromatography A. Link
-
FDA Guidance for Industry . (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
PubChem . (2023). Compound Summary: 3-Phenylpropane-1-sulfonamide. National Library of Medicine. Link
-
Agilent Technologies . (2022). Analysis of Sulfonamide Residues by LC-MS/MS. Application Note 5990-xxxx. Link(General reference for sulfonamide source parameters).
Sources
Application Note: 3-Phenylpropane-1-sulfonamide Scaffolds for Novel Antibacterial Agents
Executive Summary & Scientific Rationale
The resurgence of antimicrobial resistance (AMR) necessitates the re-evaluation of privileged scaffolds. While classical sulfonamides (sulfanilamides) mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), the 3-phenylpropane-1-sulfonamide scaffold represents a distinct structural departure.
Unlike rigid aryl sulfonamides, this scaffold introduces a flexible C3-alkyl linker between the aromatic ring and the sulfonamide warhead. This modification alters lipophilicity (
Scope of this Guide: This application note provides a rigorous workflow for:
-
Chemical Synthesis: Converting 3-phenylpropyl halides to sulfonamides via sulfonyl chloride intermediates.
-
Biological Evaluation: CLSI-compliant MIC/MBC determination.
-
Mechanistic Validation: A self-validating "PABA Rescue Assay" to confirm folate pathway targeting versus off-target membrane disruption.
Chemical Synthesis & Derivatization
Objective: Synthesize 3-phenylpropane-1-sulfonamide (
Retrosynthetic Analysis
The most robust route utilizes the Strecker Sulfite Alkylation followed by chlorination and amidation. This avoids the harsh conditions of direct halosulfonation which can be unpredictable with alkyl chains.
Detailed Protocol
Reagents: 1-Bromo-3-phenylpropane, Sodium Sulfite (
Step 1: Formation of Sodium 3-phenylpropane-1-sulfonate
-
Dissolve 1-Bromo-3-phenylpropane (10 mmol) in ethanol/water (1:1, 20 mL).
-
Add Sodium Sulfite (15 mmol) and reflux for 12 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc). The starting bromide spot should disappear.
-
Evaporate ethanol. The product precipitates as a white solid.[2] Recrystallize from ethanol.
Step 2: Activation to Sulfonyl Chloride
-
Dry the sulfonate salt thoroughly (trace water hydrolyzes
). -
Suspend the salt in dry toluene (10 mL) and add
(15 mmol) under inert atmosphere ( ). -
Heat to 80°C for 4 hours.
-
Quench carefully on ice. Extract with Dichloromethane (DCM).
-
Stability Note: Alkyl sulfonyl chlorides are less stable than aryl analogs. Use immediately for Step 3.
Step 3: Amidation (Library Generation)
-
Dissolve 3-phenylpropane-1-sulfonyl chloride (1 eq) in dry DCM.
-
Add the desired amine (1.1 eq) and Triethylamine (1.5 eq) as a proton scavenger.
-
Stir at Room Temperature (RT) for 2 hours.
-
Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Step-wise chemical synthesis pathway for generating the target sulfonamide scaffold.
Biological Evaluation: Antibacterial Profiling
Standard: Protocols adhere to CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests) [1].
Preparation of Stock Solutions
Sulfonamides often suffer from solubility issues in aqueous media.
-
Solvent: Dissolve pure compound in 100% DMSO to a concentration of 10 mg/mL (Stock A).
-
Working Solution: Dilute Stock A 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get 1 mg/mL.
-
Critical Control: Ensure final DMSO concentration in the assay plate is < 1% to avoid solvent toxicity.
Broth Microdilution Protocol (MIC)
-
Inoculum: Prepare a direct colony suspension of S. aureus (ATCC 29213) or E. coli (ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve
CFU/mL. -
Plate Setup: Use 96-well round-bottom plates.
-
Rows A-H: Serial 2-fold dilutions of the sulfonamide (Range: 64
g/mL to 0.125 g/mL). -
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Incubation: 35°C ± 2°C for 16–20 hours (ambient air).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).
Data Reporting Template
| Compound ID | R-Group | S. aureus MIC ( | E. coli MIC ( | Solubility (PBS) |
| 3PP-SA-01 | TBD | TBD | Low | |
| 3PP-SA-02 | TBD | TBD | Moderate | |
| 3PP-SA-03 | TBD | TBD | Very Low | |
| Ref | Sulfamethoxazole | 32-64 | 16-32 | High |
Mechanistic Validation: The "PABA Rescue" Assay
Concept: Classical sulfonamides act as competitive inhibitors of DHPS by mimicking PABA. If your 3-phenylpropane derivative acts via this specific mechanism, adding excess PABA to the media should out-compete the drug and restore bacterial growth [2].
Why this is critical: This distinguishes specific enzymatic inhibition from non-specific membrane disruption (common with lipophilic alkyl-benzene compounds).
Protocol
-
Determine MIC: Establish the MIC of the test compound (e.g., let's assume MIC is 16
g/mL). -
Prepare Rescue Plates: Prepare CAMHB supplemented with PABA at high concentration (100
M). -
Challenge: Inoculate bacteria in two parallel sets:
-
Set A: Standard MIC setup (Compound only).
-
Set B: Rescue setup (Compound + 100
M PABA).
-
-
Interpretation:
-
True Sulfonamide Activity: Set A shows inhibition; Set B shows growth (MIC shifts >4-fold higher). The PABA "rescued" the bacteria.
-
Off-Target/Membrane Activity: Set A and Set B show identical inhibition . PABA had no effect; the compound likely kills via membrane lysis or another pathway.
-
Mechanism Decision Tree
Figure 2: Logic flow for validating the mechanism of action using the PABA rescue strategy.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] CLSI.[4][5][6] [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.[7] Science, 335(6072), 1110–1114. [Link]
-
Cabezas, J. A., & Arias, M. L. (2016). Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzenesulfonamide and Determination of its Antibacterial Activity. Journal of Chemical, Biological and Physical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. protocols.io [protocols.io]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Phenylpropane-1-sulfonamide as a Hydrophobic Probe for Carbonic Anhydrase Inhibition
Executive Summary
3-Phenylpropane-1-sulfonamide (PPSA) represents a critical structural class in the study of metalloenzyme inhibition, specifically targeting the Carbonic Anhydrase (CA) family. Unlike first-generation inhibitors (e.g., acetazolamide) that rely heavily on hydrophilic interactions, PPSA utilizes a "linker-tail" strategy. It combines a classic zinc-binding sulfonamide moiety with a flexible propyl linker and a hydrophobic phenyl tail.
This architecture makes PPSA an essential tool compound for mapping the hydrophobic half of the CA active site, facilitating the development of isoform-selective inhibitors (e.g., distinguishing cytosolic hCA II from tumor-associated hCA IX/XII).
Technical Profile & Mechanism of Action
Chemical Identity[1]
-
IUPAC Name: 3-Phenylpropane-1-sulfonamide
-
Molecular Formula:
-
Molecular Weight: 215.27 g/mol
-
Key Structural Features:
-
Primary Sulfonamide (
): The Zinc-Binding Group (ZBG). -
Propyl Linker: Provides rotational freedom, allowing the tail to orient away from the hydrophilic entrance.
-
Phenyl Ring: Targets the hydrophobic pocket (Val121, Val143, Leu198 region in hCA II).
-
Mechanism of Inhibition
The inhibition mechanism is competitive and reversible. The sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (
Crucially, the propyl chain positions the phenyl ring into a specific hydrophobic cleft. This "tail interaction" contributes significantly to binding affinity (
Interaction Map (DOT Visualization)
The following diagram illustrates the bivalent binding mode of PPSA within the hCA II active site.
Figure 1: Mechanistic interaction map showing the displacement of the native substrate by the sulfonamide ZBG and the stabilization provided by the hydrophobic tail.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable, reproducible stock solutions for kinetic assays. Sulfonamides can have limited aqueous solubility; DMSO is the preferred vehicle.
-
Weighing: Accurately weigh 21.5 mg of 3-Phenylpropane-1-sulfonamide powder.
-
Solubilization: Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to generate a 100 mM master stock.
-
Note: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.
-
-
Dilution Series:
-
Prepare serial dilutions (e.g., 10 mM, 1 mM, 100 µM, 10 µM) in deionized water or assay buffer just prior to use.
-
Critical: Keep the final DMSO concentration in the enzyme assay below 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Protocol B: Stopped-Flow CO₂ Hydration Assay (Gold Standard)
Objective: Determine the Inhibition Constant (
Reagents:
-
Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (prepare by bubbling
gas into pure water for 30 mins at 25°C; approx. 33 mM concentration). -
Enzyme: Recombinant hCA II (or other isoforms) diluted to ~10 nM active site concentration.
Workflow:
-
Instrument Setup: Configure the Stopped-Flow apparatus (e.g., Applied Photophysics SX20). Set detection wavelength to 557 nm (absorbance max of Phenol Red basic form).
-
Syringe Loading:
-
Syringe A (Enzyme + Inhibitor): Mix Buffer + Phenol Red + hCA Enzyme + PPSA (variable concentration). Incubate for 15 mins to reach equilibrium.
-
Syringe B (Substrate): CO₂-saturated water.
-
-
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell.
-
Data Acquisition: Record the absorbance decay for 0–10 seconds. The reaction generates protons, lowering pH and decreasing Phenol Red absorbance.
-
Analysis:
-
Fit the initial rate of the uncatalyzed reaction (
) and catalyzed reaction ( ). -
Calculate activity using the Cheng-Prusoff equation adapted for this kinetics.
-
Figure 2: Stopped-Flow Assay Workflow for determining enzyme kinetics.
Application Data & Isoform Selectivity
PPSA serves as a benchmark for "medium-tail" inhibitors. Below is a representative inhibition profile comparing it to the clinical standard, Acetazolamide (AAZ).
Table 1: Representative Inhibition Constants (
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Transmembrane/Tumor) | hCA XII (Transmembrane) |
| Acetazolamide (Std) | ~250 nM | ~12 nM | ~25 nM | ~5.7 nM |
| 3-Phenylpropane-1-sulfonamide | > 1,000 nM | ~ 30–80 nM | ~ 20–50 nM | ~ 8–20 nM |
Note: Values are aggregated from representative literature on phenylalkylsulfonamides [1, 2]. PPSA typically shows weaker inhibition against hCA I compared to hCA II, making it a useful probe for distinguishing these ubiquitous cytosolic isoforms.
Key Application Insights:
-
Isoform II vs I Selectivity: The propyl linker allows the phenyl group to fit into the hydrophobic pocket of hCA II more effectively than hCA I, which has a more constricted active site entrance.
-
Tumor Targeting: The lipophilicity of the phenylpropyl tail enhances membrane permeability, making PPSA a relevant scaffold for designing inhibitors against membrane-bound isoforms (IX and XII) involved in hypoxic tumor survival.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating a 4-sulfamoylbenzenesulfonyl scaffold. Journal of Medicinal Chemistry. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 3. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]
Application Note: High-Purity Isolation of 3-Phenylpropane-1-sulfonamide via Flash Column Chromatography
Topic: Techniques for purifying 3-Phenylpropane-1-sulfonamide via column chromatography Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the purification of 3-Phenylpropane-1-sulfonamide (CAS: 13593-55-0), a primary sulfonamide scaffold often used in medicinal chemistry. Due to the amphiphilic nature of the molecule—possessing a lipophilic phenylpropyl tail and a polar sulfonamide head group—standard purification protocols often suffer from peak tailing or co-elution with hydrolysis byproducts. This protocol synthesizes normal-phase silica gel chromatography with dry-loading techniques to achieve >98% purity. It includes a secondary reverse-phase (C18) polishing step for analytical-grade requirements.
Molecule Analysis & Purification Strategy
Physicochemical Profile[1][2]
-
Target Molecule: 3-Phenylpropane-1-sulfonamide[1]
-
Molecular Formula: C
H NO S[1] -
Molecular Weight: 199.27 g/mol
-
pKa: ~10.0 (Sulfonamide -NH
protons are weakly acidic) -
Solubility:
-
High: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Acetone.
-
Low/Insoluble: Hexanes, Heptane, Water (neutral pH).
-
Impurity Landscape
In a typical synthesis (e.g., amination of 3-phenylpropylsulfonyl chloride), the crude mixture contains specific impurity classes that dictate the chromatographic strategy:
| Impurity Type | Source | Polarity vs. Target | Chromatographic Behavior |
| Non-polar | Unreacted 3-phenylpropyl halides or styrene derivatives | Much Lower | Elutes near solvent front (Hexanes). |
| Target | 3-Phenylpropane-1-sulfonamide | Intermediate | Elutes in 30–50% EtOAc/Hex. |
| Polar | 3-Phenylpropane-1-sulfonic acid (Hydrolysis product) | Higher | Retains strongly on silica (Baseline). |
| Side-Product | N,N-Bis(3-phenylpropylsulfonyl)imide | Variable | Often elutes slightly before or with target. |
Strategic Approach
We utilize Normal Phase Flash Chromatography as the primary isolation method.
-
Stationary Phase: Irregular silica gel (40–63 µm).
-
Loading: Solid Load (Dry Load) is critical. The target is insoluble in the non-polar starting mobile phase (Hexanes). Liquid loading with DCM often causes "band broadening" or precipitation at the column head, ruining resolution.
-
Mobile Phase: A gradient of Hexanes and Ethyl Acetate.
Pre-Purification Protocol: Method Development
Before committing the bulk crude, perform Thin Layer Chromatography (TLC) to establish the separation window.
TLC Optimization
Stationary Phase: Silica Gel 60 F
-
UV (254 nm): The phenyl ring provides strong absorption.
-
Stain (PMA or Iodine): Essential for detecting non-UV active impurities (though rare in this specific scaffold).
Solvent Screening: Run TLC plates in the following systems:
-
100% DCM: Checks if isocratic DCM is viable (often too fast or tails).
-
20% EtOAc in Hexanes: Target likely stays at baseline.
-
50% EtOAc in Hexanes: Target likely at R
0.3–0.5 (Ideal).
Target Criteria:
Select the solvent system where the Target R
Protocol 1: Normal Phase Flash Chromatography (Primary Isolation)
This is the workhorse method for isolating the sulfonamide from crude reaction mixtures.
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvents: Hexanes (Technical grade), Ethyl Acetate (ACS grade), Dichloromethane (for loading).
-
Hardware: Glass column or automated flash cartridge (e.g., 12g, 24g depending on scale).
Step-by-Step Procedure
Step 1: Dry Loading (Solid Load) Rationale: The compound is not soluble in Hexanes. Loading in a strong solvent (DCM) onto a Hexane-equilibrated column causes immediate precipitation and streaking.
-
Dissolve the crude oil/solid in the minimum amount of DCM or Acetone.
-
Add silica gel to the flask (ratio: 2g silica per 1g crude).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.
-
Self-Validation Check: Ensure no solvent smell remains and the powder does not clump.
Step 2: Column Packing & Equilibration
-
Pack the column with fresh silica gel (approx. 30–50g silica per 1g sample).
-
Equilibrate with 3 Column Volumes (CV) of 100% Hexanes.
-
Carefully pour the "Dry Load" powder onto the top of the packed silica bed.
-
Add a layer of sand (approx. 1 cm) on top to protect the bed.
Step 3: Gradient Elution Run the following gradient profile (based on CV):
-
0–2 CV: 100% Hexanes (Elutes non-polar oils/halides).
-
2–5 CV: Linear ramp to 20% EtOAc.
-
5–15 CV: Linear ramp to 60% EtOAc (Target typically elutes here).
-
15–18 CV: Hold at 60% EtOAc.
-
18–20 CV: Flush with 100% EtOAc (Elutes polar sulfonic acids).
Step 4: Fraction Collection & Analysis
-
Collect fractions (approx. 10–15 mL each for a 20g column).
-
Spot fractions on TLC; visualize under UV 254 nm.
-
Pool fractions containing the pure spot (R
~0.3 in 40% EtOAc). -
Evaporate solvent to yield a white to off-white solid.
Protocol 2: Reverse Phase Polishing (Optional)
If the normal phase product retains color or contains co-eluting polar impurities (e.g., salts, sulfonic acid traces), use Reverse Phase (C18) chromatography.
Conditions
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of sulfonamides).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 20 minutes.
Procedure
-
Dissolve the semi-pure solid in a 1:1 mixture of Water:MeCN (or pure DMSO if solubility is poor).
-
Inject onto the C18 column.
-
The sulfonamide is moderately hydrophobic and will elute mid-gradient (approx. 40–50% MeCN).
-
Lyophilize aqueous fractions to recover the product.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Streaking/Tailing | Acidic/Basic interaction with silica silanols. | Add 0.1% Acetic Acid to the mobile phase to suppress ionization of silanols. |
| Co-elution | Impurity has identical polarity. | Change selectivity: Switch solvent system to DCM:Methanol (98:2 to 95:5) . |
| Product in Baseline | Product precipitated on column. | Ensure Dry Loading technique was used. Do not wet load with Hexanes. |
| Low Recovery | Product retained on silica. | Flush column with 10% Methanol in DCM to recover strongly adsorbed material. |
Visualization: Purification Workflow
Caption: Workflow for the isolation of 3-Phenylpropane-1-sulfonamide, emphasizing the critical decision points between chromatography and recrystallization.
References
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983).[2] Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. Link
-
Organic Chemistry Portal . Sulfonamide Synthesis. Link
-
Sigma-Aldrich . 3-Phenylpropane-1-sulfonic acid Product Data. Link
-
University of Rochester . Tips for Flash Column Chromatography. Link
-
Org. Synth. (2025).[1][3][4] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[4] Link
Sources
Application Notes and Protocols: The Role of Sulfonamide Scaffolds in the Development of RORγt Inverse Agonists
Introduction: Targeting RORγt in Autoimmune Disease
The Retinoic Acid-Related Orphan Receptor γt (RORγt), a member of the nuclear receptor superfamily, has been identified as the master transcription factor driving the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are critical for host defense against certain pathogens but are also key mediators in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[4][5] RORγt exerts its pro-inflammatory effects by binding to specific DNA sequences, known as ROR Response Elements (ROREs), in the promoter regions of target genes, thereby inducing the transcription of cytokines such as IL-17A, IL-17F, and IL-22.[6][7][8]
Given its central role in the Th17 pathway, RORγt has emerged as a high-priority therapeutic target for a new class of oral small-molecule immunomodulators.[2][3] The goal is to suppress the overactive Th17 response that characterizes many autoimmune conditions.
The Inverse Agonist Strategy for RORγt Modulation
Unlike a traditional antagonist that simply blocks an agonist from binding, an inverse agonist binds to a receptor and stabilizes it in an inactive conformation, thereby reducing its basal, ligand-independent activity.[9] This mechanism is particularly effective for nuclear receptors like RORγt, which exhibit a degree of constitutive activity. By binding to the RORγt ligand-binding domain (LBD), an inverse agonist promotes a conformational change that favors the recruitment of transcriptional co-repressors (e.g., NCOR1) over co-activators (e.g., SRC1), actively silencing the transcription of pro-inflammatory genes.[10]
This guide focuses on the application of sulfonamide-based chemical scaffolds, such as the 3-phenylpropane-1-sulfonamide and its more complex derivatives like phenyl (3-phenylpyrrolidin-3-yl)sulfones, in the discovery and characterization of potent and selective RORγt inverse agonists.[11][12]
The RORγt Signaling and Inhibition Pathway
The following diagram illustrates the canonical RORγt signaling pathway and the point of intervention for inverse agonists.
Caption: RORγt signaling pathway and the mechanism of inverse agonist inhibition.
Drug Discovery Workflow: From Hit to Lead
The development of a clinical candidate requires a multi-stage process of screening, characterization, and optimization. This workflow ensures that compounds not only possess high potency but also the necessary selectivity and drug-like properties for therapeutic use.
Caption: A typical drug discovery cascade for developing RORγt inverse agonists.
Application Protocols
The following protocols are foundational for identifying and characterizing sulfonamide-based RORγt inverse agonists.
Protocol 1: RORγt Co-activator Recruitment Assay (TR-FRET)
Principle: This biochemical assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a peptide fragment of a co-activator protein, such as SRC1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect this interaction. An inverse agonist will decrease the FRET signal in a dose-dependent manner.
Materials:
-
His-tagged RORγt-LBD (recombinant)
-
Biotinylated SRC1 co-activator peptide
-
Europium (Eu)-labeled anti-His antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4
-
Test compounds (e.g., 3-Phenylpropane-1-sulfonamide derivatives) dissolved in DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO. Transfer 50 nL of each dilution into the assay plate. Include DMSO-only wells for negative control (100% activity) and a known RORγt inverse agonist for positive control.
-
Reagent Preparation:
-
Prepare a 2X solution of His-RORγt-LBD and Biotin-SRC1 peptide in assay buffer at their pre-determined optimal concentrations.
-
Prepare a 2X solution of Eu-anti-His antibody and SA-APC in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 2X RORγt/SRC1 solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to RORγt.
-
Add 5 µL of the 2X antibody/SA-APC detection solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes. Causality Insight: This incubation allows the antibody-donor and acceptor fluorophores to bind their respective targets and for the FRET signal to stabilize.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) after excitation at 320 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Human Th17 Differentiation and IL-17A Inhibition Assay
Principle: This cell-based assay provides a direct measure of a compound's ability to inhibit RORγt's primary biological function: driving Th17 differentiation and IL-17A production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified naive CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Pen/Strep
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or beads)
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-1β, IL-23
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4
-
Test compounds in DMSO
-
Human IL-17A ELISA kit
Procedure:
-
Cell Isolation: Isolate naive CD4+ T cells from healthy human donor blood using negative selection magnetic beads.
-
Cell Plating: Seed cells at a density of 1 x 10^6 cells/mL in a 96-well culture plate.
-
Compound Addition: Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Ensure the final DMSO concentration is ≤ 0.1%.
-
Cell Stimulation & Differentiation:
-
Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the cells.
-
Add anti-CD3/CD28 stimulation to activate the T cells. Causality Insight: T cell receptor (TCR) activation via CD3/CD28 is a prerequisite for differentiation. The cytokine cocktail provides the specific signals needed to direct the naive T cells towards the Th17 lineage, a process driven by RORγt.
-
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-17A Quantification: Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition of IL-17A production for each compound concentration relative to the DMSO control. Determine the IC50 value by non-linear regression.
-
(Optional) Cell Viability: To ensure the inhibition of IL-17A is not due to cytotoxicity, a cell viability assay (e.g., CellTiter-Glo®) can be performed on the remaining cells.[7]
Protocol 3: In Vivo Murine Model of Imiquimod-Induced Psoriasis
Principle: This model assesses the in vivo efficacy of a lead compound. Topical application of imiquimod (IMQ), a TLR7/8 agonist, induces a skin inflammation that is highly dependent on the IL-23/Th17 axis, closely mimicking human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Test compound formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomize mice into groups (e.g., Vehicle, Test Compound at low/mid/high doses).
-
Dosing: Begin daily oral dosing with the vehicle or test compound one day prior to IMQ application (Day -1). Continue daily dosing throughout the study.
-
IMQ Application: On Day 0, apply a daily topical dose of 62.5 mg of IMQ cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Monitoring:
-
Measure the ear thickness daily using digital calipers. This serves as a primary endpoint for inflammation.
-
Score the back skin for erythema (redness), scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
-
Termination & Analysis:
-
On the final day, euthanize the mice.
-
Collect ear and skin tissue for histological analysis (H&E staining) to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.
-
Isolate cells from skin-draining lymph nodes or spleen and perform flow cytometry or ex vivo restimulation to quantify Th17 cells and cytokine production.[7]
-
-
Data Analysis: Compare the changes in ear thickness and PASI scores between the vehicle and compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in these parameters indicates in vivo efficacy.[7][11]
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from these assays are crucial for guiding the medicinal chemistry effort to optimize the 3-phenylpropane-1-sulfonamide scaffold. Through systematic modifications, researchers can improve potency, selectivity, and pharmacokinetic properties.[11][12]
Table 1: Exemplar SAR Data for a Phenyl Sulfone Series
| Compound ID | R1 Substitution (N1-pyrrolidine) | R2 Substitution (para-phenyl) | TR-FRET IC50 (nM) | IL-17A IC50 (nM) |
| 1a | -H | -H | 1500 | >10000 |
| 1b | Cyclohexane-carboxy | -H | 250 | 800 |
| 1c | Cyclohexane-carboxy | -CF3 | 75 | 210 |
| 1d | Cyclohexane-carboxy | -C(CF3)2OH | 12 | 35 |
Data are hypothetical and for illustrative purposes, based on principles from published studies.[11][12]
Interpretation:
-
The initial hit (1a ) shows weak activity.
-
Adding a polar carboxylic acid group at the R1 position (1b ) significantly improves potency, likely by forming key hydrogen bond interactions with residues in the RORγt binding pocket.[13]
-
Introducing an electron-withdrawing group at the R2 position (1c ) further enhances potency.
-
The combination of the polar head group and a perfluorinated tail (1d ) results in a highly potent lead compound, demonstrating a clear SAR trend. This compound would be prioritized for further in vivo testing.
Safety and Selectivity Considerations
A critical aspect of developing RORγt inverse agonists is ensuring selectivity and managing potential safety liabilities.
-
Selectivity: Compounds should be screened against other nuclear receptors (e.g., RORα, RORβ, LXR, PXR) to ensure on-target activity and avoid off-target side effects.[12]
-
Thymocyte Apoptosis: RORγt is essential for the survival of double-positive thymocytes.[7] Consequently, potent RORγt inhibitors can induce thymocyte apoptosis, leading to thymus atrophy in animal models. This is a major safety concern. Assays measuring thymocyte apoptosis in vitro and thymus size in vivo are mandatory to establish a therapeutic window between the desired anti-inflammatory effect and potential immunotoxicity.[7][10] Long-term inhibition has been linked to thymic lymphomas in mice, a significant hurdle for chronic therapeutic use.[10]
Conclusion
The 3-phenylpropane-1-sulfonamide scaffold and its derivatives represent a promising chemical class for the development of RORγt inverse agonists. By employing a systematic workflow of biochemical, cellular, and in vivo assays, researchers can identify and optimize potent and selective modulators of this key inflammatory pathway. The protocols and insights provided herein serve as a foundational guide for drug development professionals aiming to harness the therapeutic potential of RORγt inhibition for the treatment of autoimmune diseases. Careful attention to the principles of inverse agonism, SAR, and potential safety liabilities is paramount to advancing these molecules from the laboratory to the clinic.
References
- What are RORγt inverse agonists and how do they work? (2024). Google Cloud.
- (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PubMed Central.
- Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis.
- Agonists, inverse agonists, and antagonists as therapeutic approaches to manipulate retinoic acid-related orphan receptors. Canadian Science Publishing.
- Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. PubMed.
- RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One.
- Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simul
- The therapeutic potential of RORγ modulators in the treatment of human disease.
- Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Neg
- Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central.
- Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation.
- Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. PubMed.
- RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associ
- Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists.
- Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. Frontiers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 8. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the oral bioavailability of sulfonamide drug candidates
Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SULF-BA-OPT-2024
Welcome to the Formulation Support Hub.
You are likely here because your sulfonamide candidate is failing to achieve target plasma exposure. This is a common bottleneck. Sulfonamides typically exhibit BCS Class II (Low Solubility, High Permeability) or Class IV behavior. Their efficacy is frequently throttled by poor aqueous solubility, pH-dependent dissolution, and rapid metabolic clearance via N-acetylation.
This guide is not a textbook. It is a troubleshooting manual designed to unblock your experiments.
Module 1: The Dissolution Desk (Solubility Issues)
User Query: "My compound precipitates in the stomach or shows high variability in animal PK studies."
Root Cause Analysis
Sulfonamides are weak acids (typically pKa 5.0–8.0 due to the
Troubleshooting Protocol
Q1: Have you profiled the pH-solubility curve?
-
The Fix: Do not rely on water solubility. You must determine the intrinsic solubility (
) and the pH at which solubility spikes ( ). -
Action: If your candidate’s pKa is < 6.0, it will have poor solubility in the stomach but may dissolve in the intestine. If pKa > 8.0, it may remain insoluble throughout the entire GI tract.
-
Strategic Shift: For pKa > 7 candidates, Salt Formation is your first line of defense. Create a sodium or potassium salt to boost the dissolution rate through the "self-buffering" effect at the diffusion layer.
Q2: Is your salt disproportionating?
-
The Issue: You made a salt, but bioavailability didn't improve.
-
Diagnosis: In the acidic microenvironment of the stomach, the salt may convert back to the free acid (disproportionation) and precipitate as a "gummy" solid.
-
The Fix: Switch to a Co-crystal strategy. Unlike salts, co-crystals rely on hydrogen bonding rather than proton transfer. Sulfonamides form stable co-crystals with amides (e.g., p-aminobenzoic acid) or carboxylic acids, which can maintain supersaturation longer than simple salts [1].
Module 2: The Formulation Lab (Lattice Energy Issues)
User Query: "My crystalline drug barely dissolves, even in biorelevant media (FaSSIF)."
Root Cause Analysis
Sulfonamides often possess high crystal lattice energy due to strong intermolecular hydrogen bonding (sulfonamide dimer synthons). To improve bioavailability, you must break this lattice.
Troubleshooting Protocol
Q1: Have you tried Amorphous Solid Dispersions (ASDs)?
-
The Science: Converting the crystalline drug to an amorphous form increases free energy, creating a "spring" effect for rapid dissolution.
-
The Problem: Sulfonamides are notorious for rapid recrystallization (the "parachute" fails).
-
The Fix: Select the right polymer carrier.
-
PVP (Polyvinylpyrrolidone): Excellent for immediate release but hygroscopic.
-
Soluplus® / HPMC-AS: Amphiphilic polymers that prevent precipitation in solution [2].
-
Protocol Tip: Use a Drug:Polymer ratio of 1:3 or 1:4 initially. If the drug load is too high (>30%), recrystallization is inevitable.
-
Q2: Is your milling process inducing instability?
-
The Issue: You used ball milling, but the ASD degrades or recrystallizes on the shelf.
-
The Fix: Switch to Hot Melt Extrusion (HME) or Spray Drying . Milling often leaves residual nuclei that trigger reversion to the crystalline state. HME ensures a true molecular dispersion (solid solution).
Visualization: Formulation Decision Tree
Caption: Decision matrix for selecting the optimal formulation strategy based on physicochemical limitations.
Module 3: The ADME Clinic (Metabolic Barriers)
User Query: "Solubility is fine, but plasma half-life is too short."
Root Cause Analysis
The "Achilles' heel" of sulfonamides is N4-acetylation by the NAT2 enzyme in the liver. This converts the active drug into an N4-acetyl metabolite, which is therapeutically inactive and often less soluble than the parent, leading to crystalluria (kidney damage) [3].
Troubleshooting Protocol
Q1: Is your bioavailability limited by First-Pass Metabolism?
-
The Test: Compare IV vs. Oral PK data. If IV clearance is high, formulation alone won't fix it.
-
The Fix (Chemical): You may need a structural modification. Replacing the N4-amino group is drastic (loss of activity), but modifying the sulfonamide N1-substituents can alter enzyme affinity.
-
The Fix (Formulation): Use Lipid-Based Formulations (LBFs) or SEDDS (Self-Emulsifying Drug Delivery Systems). These can promote lymphatic transport, partially bypassing the liver (portal vein) and reducing first-pass acetylation.
Standard Operating Procedures (SOPs)
SOP-01: Thermodynamic Solubility Screening
Use this to validate if your drug is pH-dependent.
| Step | Action | Critical Parameter |
| 1 | Prepare Buffers | pH 1.2 (SGF), pH 4.5, pH 6.8 (FaSSIF), pH 7.4. |
| 2 | Add Excess Solid | Add drug to 2mL buffer until saturation is visible. |
| 3 | Incubation | Shake at 37°C for 24 hours . (48h if polymer is present). |
| 4 | Filtration | Filter using 0.45µm PVDF. Discard first 200µL (saturates filter adsorption sites). |
| 5 | Analysis | HPLC-UV. Calculate solubility ( |
SOP-02: ASD Preparation via Solvent Evaporation
Use this for rapid prototyping of amorphous dispersions.
-
Selection: Choose polymer (e.g., PVP K30 or Soluplus).
-
Dissolution: Dissolve Drug and Polymer (Ratio 1:3) in a common solvent (Methanol or Acetone/Ethanol mix).
-
Note: Both components must fully dissolve.
-
-
Evaporation: Use a Rotary Evaporator at 40°C under reduced pressure.
-
Warning: Do not boil. Rapid boiling induces phase separation.
-
-
Drying: Vacuum dry the resulting foam for 24h to remove residual solvent.
-
Milling: Gently pulverize the foam into a powder.
-
Validation: Run DSC (Differential Scanning Calorimetry).
-
Pass Criteria: Single Glass Transition temperature (
).[1] No melting endotherm.
-
Visualization: ASD Manufacturing Workflow
Caption: Step-by-step workflow for creating Amorphous Solid Dispersions (ASDs) using solvent evaporation.
References
-
Caira, M. R. (2007).[2] Sulfa drugs as model cocrystal formers.[3] Journal of Chemical Crystallography. Link
-
Edueng, K., et al. (2017). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling.[1] Pharmaceutics.[4] Link
-
Vree, T. B., et al. (1990). Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Drug Metabolism and Disposition. Link
-
Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology. Link
Sources
Troubleshooting inconsistent results in 3-Phenylpropane-1-sulfonamide experiments
Welcome to the technical support center for 3-Phenylpropane-1-sulfonamide experimental workflows. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and inconsistencies that can arise during the synthesis, purification, and characterization of 3-Phenylpropane-1-sulfonamide and its derivatives. Our goal is to provide you with the expertise and trustworthy protocols necessary to achieve consistent and reliable results.
Troubleshooting Guide: Inconsistent Experimental Results
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of 3-Phenylpropane-1-sulfonamide
You've reacted 3-phenylpropan-1-amine with a sulfonyl chloride, but the yield of the desired sulfonamide is disappointingly low or nonexistent.
Possible Causes and Solutions:
-
Cause A: Poor Quality or Degradation of Starting Materials. The success of your reaction is fundamentally dependent on the purity of your starting materials.
-
3-Phenylpropan-1-amine: This amine can be susceptible to oxidation over time. If it has darkened in color, it may have degraded.
-
Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[1] This will convert the sulfonyl chloride to the unreactive sulfonic acid.
Solution:
-
Verify Starting Material Purity: Before starting your reaction, check the purity of 3-phenylpropan-1-amine by NMR or GC-MS. If it is impure, consider purification by distillation.
-
Use Fresh or Properly Stored Sulfonyl Chloride: Ensure your sulfonyl chloride is fresh or has been stored under anhydrous conditions (e.g., in a desiccator). A simple test for the presence of sulfonic acid is to check the pH of a small aqueous wash of the sulfonyl chloride; a low pH indicates hydrolysis.
-
-
Cause B: Inappropriate Reaction Conditions. The choice of base, solvent, and temperature is critical for efficient sulfonamide formation.
-
Base: A weak or sterically hindered base may not effectively scavenge the HCl byproduct, leading to the protonation of the starting amine and halting the reaction.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Temperature: While many sulfonamide formations proceed well at room temperature, some may require gentle heating to overcome activation energy barriers.[2]
Solution:
-
Optimize the Base: Pyridine or triethylamine are commonly used as bases in these reactions.[3] Use at least a stoichiometric equivalent of the base.
-
Select an Appropriate Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices for this reaction. Ensure they are anhydrous.
-
Adjust the Temperature: If the reaction is sluggish at room temperature, try gentle heating to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cause C: Competing Side Reactions. The primary side reaction is the reaction of the sulfonyl chloride with the newly formed sulfonamide to form a disulfonylated product, especially if an excess of the sulfonyl chloride is used.
Solution:
-
Control Stoichiometry: Use a 1:1 to 1:1.1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride dropwise to the solution of the amine and base to avoid localized high concentrations of the sulfonylating agent.
-
Experimental Workflow: Synthesis of 3-Phenylpropane-1-sulfonamide
Caption: General workflow for the synthesis of 3-Phenylpropane-1-sulfonamide.
Problem 2: Difficulty in Purifying the Product
You've completed the reaction, but isolating a pure sample of 3-Phenylpropane-1-sulfonamide is proving to be a challenge.
Possible Causes and Solutions:
-
Cause A: Presence of Unreacted Starting Materials. If the reaction did not go to completion, you will have a mixture of your product and starting materials.
Solution:
-
Optimize Reaction Time: Monitor the reaction by TLC until one of the starting materials is completely consumed.
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing with dilute acid will remove unreacted amine and the pyridine base. A wash with a mild base like sodium bicarbonate will remove any unreacted sulfonyl chloride (as the sulfonic acid) and any acidic byproducts.
-
-
Cause B: Formation of Hard-to-Separate Byproducts. The disulfonylated byproduct can have similar polarity to your desired product, making separation by column chromatography difficult.
Solution:
-
Recrystallization: If column chromatography is not effective, try recrystallization from a suitable solvent system.[4][5] A good starting point is a mixture of a solvent in which your compound is soluble (e.g., ethyl acetate) and a solvent in which it is less soluble (e.g., hexanes).
-
Flash Chromatography with a Shallow Gradient: If you must use column chromatography, a very shallow solvent gradient can improve the separation of compounds with similar polarities.[6]
-
Table 1: Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Rationale |
| Column Chromatography | Ethyl Acetate/Hexanes gradient | Good for separating compounds of differing polarities. |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexanes | Exploits differences in solubility at different temperatures. |
Problem 3: Ambiguous Characterization Results
You have a product, but the NMR or other analytical data is not what you expected.
Possible Causes and Solutions:
-
Cause A: Incorrect Structure. It's possible that an unexpected reaction has occurred.
Solution:
-
Thorough Spectral Analysis: Carefully analyze all of your spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Compare your data to known spectra of similar sulfonamide compounds.[7][8]
-
2D NMR Experiments: If the 1D NMR spectra are ambiguous, consider running 2D NMR experiments like COSY and HSQC to help elucidate the structure.
-
-
Cause B: Presence of Impurities. Even small amounts of impurities can complicate spectral interpretation.
Solution:
-
Repurify the Sample: If you suspect impurities, repurify your sample using one of the methods described above.
-
Check for Residual Solvents: Residual solvents from the purification process are a common source of unexpected peaks in NMR spectra.
-
¹H NMR and ¹³C NMR Data for a Representative N-Alkylbenzenesulfonamide
Table 2: Expected NMR Chemical Shifts
| Protons/Carbons | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aromatic-H | 7.20 - 7.90 (m) | 125 - 140 |
| -CH₂-N- | 2.90 - 3.20 (t) | 45 - 55 |
| -CH₂-CH₂-N- | 1.40 - 1.70 (m) | 20 - 30 |
| -CH₃ | 0.80 - 1.00 (t) | 10 - 15 |
| Phenyl-CH₂- | 2.60 - 2.80 (t) | 30 - 40 |
| Phenyl-CH₂-CH₂- | 1.80 - 2.10 (m) | 30 - 40 |
Frequently Asked Questions (FAQs)
Q1: How can I improve the stability of my 3-Phenylpropane-1-sulfonamide sample?
A1: Sulfonamides are generally stable compounds. However, to ensure long-term stability, store your purified product in a cool, dark, and dry place. A vial under an inert atmosphere (nitrogen or argon) is ideal.
Q2: What is the best way to monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30% ethyl acetate in hexanes). Visualize the spots using a UV lamp and/or an iodine chamber.
Q3: Can I use a different base besides pyridine or triethylamine?
A3: Other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF, but may lead to slower reaction times.[9]
Q4: My sulfonyl chloride is a solid. How should I add it to the reaction?
A4: If your sulfonyl chloride is a solid, it is best to dissolve it in a small amount of the reaction solvent (e.g., anhydrous DCM) and add it to the reaction mixture as a solution. This allows for better control over the addition rate.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
-
PrepChem. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]
-
Cabezas, J. A., & Arias, M. L. (n.d.). Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. Retrieved from [Link]
-
Akıncıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and spectral data of some new N-nitroso-N-phenylhydroxylamine (cupferron) derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135.
-
Pineda, L. W., & Cabezas, J. A. (2019). N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Khoma, R. E., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. Voprosy khimii i khimicheskoi tekhnologii, (6), 255-262.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
ResearchGate. (2025). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]
- de Oliveira, R. B., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(11), 18866-18891.
-
Pharmaffiliates. (n.d.). N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide. Retrieved from [Link]
- Meng, C., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 44(15), 5815-5824.
- Peters, B. B. C., et al. (2022). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. Asian Journal of Organic Chemistry, 11(7), e202200178.
- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Google Patents. (n.d.). Method for synthesizing benzene sulfonamide compounds.
-
ResearchGate. (n.d.). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. Retrieved from [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activities of some n-[3-(2,3-dibromo-3- arylpropanoyl) phenyl]-benzenesulfonamides and their derived pyrazoles. Retrieved from [Link]
- Wallach, D. R., & Chisholm, J. D. (2012). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 77(17), 7592-7597.
-
National Institutes of Health. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity | International Journal of Current Research [journalcra.com]
- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 3-Phenylpropane-1-sulfonamide vs. Established Anti-Inflammatories
[1]
Executive Summary: The Shift to pH-Modulated Anti-Inflammatory Therapy
3-Phenylpropane-1-sulfonamide (PPSA) represents a divergence from the canonical prostaglandin-targeting strategy of non-steroidal anti-inflammatory drugs (NSAIDs). While established agents like Celecoxib and Ibuprofen target Cyclooxygenase (COX) enzymes to suppress inflammatory mediators, PPSA functions primarily as a Carbonic Anhydrase Inhibitor (CAI) .
This guide evaluates PPSA’s utility as a pharmacological probe and therapeutic candidate, contrasting its mechanism of regulating tissue acidosis and edema against the prostaglandin-suppression models of standard care.
Technical Comparison: Physicochemical & Pharmacological Profiles
The following table contrasts PPSA with the industry standards: Celecoxib (Selective COX-2 inhibitor) and Acetazolamide (Classic CA inhibitor).
| Feature | 3-Phenylpropane-1-sulfonamide (PPSA) | Celecoxib | Acetazolamide |
| Primary Target | Carbonic Anhydrase (hCA I, II, IX) | COX-2 (Selectivity >300:1) | Carbonic Anhydrase (Pan-isoform) |
| Mechanism | pH regulation; Inhibition of | Inhibition of | Systemic acidification; Diuresis |
| Chemical Class | Aliphatic Sulfonamide | Diarylheterocycle Sulfonamide | Heterocyclic Sulfonamide |
| Lipophilicity (LogP) | ~1.8 (Moderate permeability) | ~3.5 (High lipophilicity) | -0.26 (Hydrophilic) |
| Key Advantage | Flexible linker allows unique active site fit; Reduced GI toxicity risk | Potent pain relief; GI sparing | Proven efficacy in glaucoma/edema |
| Primary Limitation | Lower metabolic stability (oxidation of alkyl chain) | Cardiovascular thrombotic risk | Systemic metabolic acidosis |
Mechanistic Divergence: Pathway Analysis
To understand the utility of PPSA, researchers must distinguish between Prostaglandin-driven inflammation (targeted by NSAIDs) and Acidosis-driven inflammation (targeted by CAIs).
The Carbonic Anhydrase Inflammatory Axis
Inflamed tissues (e.g., rheumatoid joints) are hypoxic and acidic. Carbonic Anhydrases (CAs) catalyze the hydration of
-
Action: PPSA inhibits CA activity.
-
Result: Reduced extracellular acidification. This prevents the activation of acid-sensing ion channels (ASICs) and suppresses the acidic environment that promotes protease activity and tissue damage.
Visualization of Signaling Pathways
The following diagram illustrates the parallel pathways of PPSA (pH modulation) versus Celecoxib (COX-2 suppression).
Caption: Figure 1. Dual pathways of inflammation. Celecoxib blocks prostaglandin synthesis (left), while PPSA prevents tissue acidosis and subsequent edema (right).
Experimental Protocols for Validation
To objectively compare PPSA against established drugs, two distinct validation workflows are required: Enzymatic Kinetics (Mechanism confirmation) and In Vivo Edema Reduction (Efficacy confirmation).
Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay
Objective: Determine the
Reagents:
-
HEPES buffer (20 mM, pH 7.5) with Phenol Red indicator.
-
Saturated
solution. -
Purified hCA II enzyme.
-
PPSA (dissolved in DMSO).
Workflow:
-
Preparation: Dilute PPSA serially (0.1 nM to 10 µM) in assay buffer.
-
Incubation: Mix 10 µL of enzyme solution with 10 µL of PPSA solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Reaction Trigger: Rapidly mix with
-saturated water using a stopped-flow instrument. -
Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops).
-
Calculation: The time required for the pH to drop from 7.5 to 6.5 is measured (
). Compare to uninhibited control ( ).-
Causality: PPSA binds the Zinc active site, preventing hydration of
, thus slowing the color change.
-
Protocol B: Carrageenan-Induced Paw Edema (Rat Model)
Objective: Compare anti-inflammatory efficacy of PPSA vs. Celecoxib in vivo.
Workflow:
-
Grouping: Wistar rats (n=6/group).
-
Group 1: Vehicle Control (DMSO/Saline).
-
Group 2: Celecoxib (10 mg/kg, p.o.).
-
Group 3: PPSA (20 mg/kg, i.p. - Note: Higher dose often required for CAIs due to broad distribution).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Analysis: Calculate % Inhibition of Edema:
Self-Validating Check:
-
If the Celecoxib group shows <30% inhibition at 3 hours, the carrageenan challenge was likely insufficient, invalidating the dataset.
-
If PPSA shows efficacy without reducing mucosal prostaglandins (measured via gastric tissue ELISA), it confirms a non-COX mechanism.
Synthesis & Structural Logic
The efficacy of PPSA relies on its aliphatic "tail" flexibility . Unlike rigid benzene-sulfonamides (e.g., Sulfanilamide), the propyl chain allows the phenyl group to interact with hydrophobic pockets (Phe131 or Val121) near the active site entrance of the enzyme.
Caption: Figure 2. Synthetic route for PPSA. The conversion to sulfonyl chloride followed by amination is the critical step determining yield and purity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Anti-Inflammatory Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Chiaramonte, N., et al. (2023). Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Di Cesare Mannelli, L., et al. (2016). Carbonic anhydrase inhibition for the management of rheumatoid arthritis. Bioorganic & Medicinal Chemistry. Link
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Anti-Inflammatory Drugs. Scandinavian Journal of Rheumatology. Link
Cross-reactivity and selectivity profiling of 3-Phenylpropane-1-sulfonamide
Executive Summary
3-Phenylpropane-1-sulfonamide (PPSA) represents a distinct class of "flexible" aliphatic sulfonamide probes, fundamentally different from the rigid aromatic sulfonamides (e.g., sulfanilamide) and heterocyclic sulfonamides (e.g., acetazolamide) used in the clinic.[1]
While clinical sulfonamides are optimized for nanomolar potency against Carbonic Anhydrase (CA) via low pKₐ values, PPSA is utilized primarily as a hydrophobic probe .[1] Its propyl linker allows the terminal phenyl ring to scan the "hydrophobic half" of the CA active site, providing unique selectivity data that rigid inhibitors cannot. This guide profiles its utility, selectivity mechanisms, and cross-reactivity risks compared to industry standards.
Chemical Identity & Mechanistic Basis[1]
The Pharmacophore Difference
To understand the profiling data, one must first distinguish the chemical architecture.
-
The Warhead (Sulfonamide): The
moiety binds the catalytic Zinc ( ) ion in the enzyme active site.[1][2] -
The Linker (The Differentiator):
-
Standard Inhibitors (Benzenesulfonamide): The sulfonamide is attached directly to an aromatic ring.[1] This withdraws electrons, lowering the pKₐ (~9.0–10.0), facilitating deprotonation and strong Zn-binding.
-
PPSA (Aliphatic):[1] The sulfonamide is attached to a propyl chain.[1] The alkyl group is electron-donating, raising the pKₐ (~10.5–11.0).[1] This makes the anion harder to form, generally reducing potency but reducing non-specific electrostatic binding.
-
Mechanism of Action (DOT Visualization)
The following diagram illustrates the binding kinetics and the "Selectivity Filter" mechanism where the phenyl tail probes the hydrophobic pocket.[1]
Figure 1: Mechanism of Action. Note the "High pKa Barrier" in Step 2, which distinguishes PPSA from more acidic aromatic sulfonamides.
Comparative Selectivity Profiling
Primary Target: Carbonic Anhydrase Isoforms
The following data compares PPSA against the clinical gold standard (Acetazolamide) and the structural parent (Benzenesulfonamide).
Key Insight: PPSA is generally a weaker inhibitor of the ubiquitous cytosolic isoforms (hCA I and II) due to the aliphatic pKₐ penalty.[1] However, this weakness is a feature, not a bug—it reduces "background noise" when screening for isoforms with specific hydrophobic requirements (like hCA XII or IX).
| Feature | 3-Phenylpropane-1-sulfonamide (PPSA) | Benzenesulfonamide (BSA) | Acetazolamide (AZA) |
| Class | Aliphatic / Flexible Probe | Aromatic / Rigid Fragment | Heterocyclic / Clinical Drug |
| Zn-Binding Strength | Moderate ( | High ( | Very High ( |
| hCA II Affinity (Cytosolic) | Low ( | High ( | Very High ( |
| Selectivity Driver | Hydrophobic Tail (Propyl-Phenyl) | Ring Electronics | Acidic Headgroup |
| Primary Use | SAR Probe / Selectivity Mapping | Fragment Screening | Glaucoma / Diuretic Therapy |
*Note: Values are representative of aliphatic vs aromatic sulfonamide SAR trends [1][2].
Selectivity Ratios
Researchers often use the Selectivity Ratio (SR) to determine utility.[1]
-
PPSA Profile: Shows a "flatter" profile across isoforms compared to AZA. It is less likely to show extreme potency for hCA II, making it a useful negative control when testing novel aromatic inhibitors intended to target hCA IX (cancer-associated).[1]
Cross-Reactivity & Safety Profile
A critical misconception in drug development is the blanket application of "Sulfa Allergy" warnings.[1] PPSA has a distinct safety profile.
The "Sulfa Allergy" Myth
Verdict: PPSA has Low Risk of allergic cross-reactivity.[1]
-
Mechanism: Sulfonamide hypersensitivity (Stevens-Johnson Syndrome) is primarily driven by the
-arylamine moiety (an aniline group attached to the sulfonamide), found in antibiotics like Sulfamethoxazole.[1] -
PPSA Structure: PPSA lacks this
-arylamine. It is a non-antibiotic sulfonamide.[1][3][4][5] Clinical evidence suggests negligible cross-reactivity between non-arylamine sulfonamides and antibiotic-sensitive patients [3][4].[3][6][7]
Off-Target Panel
| Target | Interaction Probability | Notes |
| COX-2 | Very Low | Lacks the bulky tricyclic structure required for the COX-2 side pocket (unlike Celecoxib).[1] |
| Aquaporins | Low | Some sulfonamides bind AQPs, but usually require specific tail geometry not present in simple phenylpropyl chains. |
| MMPs (Matrix Metalloproteinases) | Moderate | MMPs are also Zinc enzymes.[1] The sulfonamide group can chelate the MMP zinc.[1] PPSA is often used to screen for MMP off-target effects in early discovery. |
Experimental Protocols
Protocol A: Stopped-Flow CO₂ Hydration Assay
The Gold Standard for measuring
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.[1]
-
Substrate: CO₂-saturated water.
-
Enzyme: Recombinant hCA II (approx. 10 nM final conc).[1]
Workflow:
-
Preparation: Dissolve PPSA in DMSO (keep final DMSO < 1% to avoid enzyme denaturation).
-
Incubation: Pre-incubate Enzyme + PPSA for 15 minutes at room temperature.
-
Reaction: Rapidly mix the Enzyme/Inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
Detection: Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).[1]
-
Calculation: Fit the initial velocity (
) to the Michaelis-Menten equation.[1] Determine and convert to using the Cheng-Prusoff equation: [1]
Protocol B: Selectivity Screening Workflow (DOT Visualization)
Use this logic flow to validate PPSA performance in your assay.
Figure 2: Validation workflow. Note that for PPSA, finding "Low Potency" against hCA II (Yes path) is the expected result confirming the compound's identity and purity.[1]
References
-
Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors: an update on mechanisms of action, kinetics, and structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.[1] [1]
-
Maren, T. H. (1992).[1] The Kinetics of Carbonic Anhydrase Inhibition.[1] Annual Review of Pharmacology and Toxicology.[1]
-
Johnson, K. K., et al. (2005). Sulfonamide Cross-Reactivity: Fact or Fiction? Annals of Pharmacotherapy.[1]
-
Strom, B. L., et al. (2003). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics.[1][3][5][6][7][8] New England Journal of Medicine.[1][8] [1]
Sources
- 1. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. Prescribing carbonic anhydrase inhibitors to patients with “sulfa” antibiotics allergy: do we dare? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]
- 8. Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity – Clinical Correlations [clinicalcorrelations.org]
Technical Deep Dive: Validating Target Engagement for 3-Phenylpropane-1-sulfonamide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists Subject: 3-Phenylpropane-1-sulfonamide (PPSA)
Executive Summary & Mechanistic Rationale
3-Phenylpropane-1-sulfonamide (PPSA) represents a critical structural probe in the Fragment-Based Drug Discovery (FBDD) of Carbonic Anhydrase (CA) inhibitors. Unlike the clinical standard Acetazolamide, which relies on a thiadiazole scaffold for nanomolar potency, PPSA utilizes a flexible propyl linker to position its phenyl group within the enzyme's hydrophobic pocket.
Validating target engagement for PPSA requires a distinct approach from high-affinity drugs. Because PPSA often exhibits fast-on/fast-off kinetics characteristic of fragment hits, standard equilibrium assays must be complemented by kinetic validation to confirm specific hydrophobic interactions rather than non-specific binding.
The Binding Mechanism
The primary sulfonamide moiety (
Figure 1: Mechanistic pathway of PPSA binding. The sulfonamide head anchors the molecule to the catalytic Zinc, while the phenyl tail stabilizes the complex via hydrophobic interactions.
Comparative Performance Analysis
To objectively assess PPSA, it must be benchmarked against a structural analog (Benzenesulfonamide) and a clinical standard (Acetazolamide).
Table 1: Comparative Binding & Kinetic Profiles (hCA II Model)
| Feature | 3-Phenylpropane-1-sulfonamide (PPSA) | Benzenesulfonamide (BSA) | Acetazolamide (AZA) |
| Role | Hydrophobic Probe / Fragment | Minimal Pharmacophore | Clinical Standard / Reference |
| ~200 - 400 nM (Est.) | ~1,000 - 2,000 nM | 10 - 20 nM | |
| Binding Enthalpy ( | Favorable (Hydrophobic driven) | Less Favorable | Highly Favorable |
| Kinetics ( | Fast (Transient) | Very Fast | Slow (Stable Complex) |
| Selectivity | Moderate (Probes hydrophobic pocket differences) | Poor (Binds all isoforms) | High (Isoform dependent) |
| Solubility | Moderate (Lipophilic tail) | High | Moderate |
Analysis:
-
PPSA vs. BSA: PPSA exhibits superior affinity compared to Benzenesulfonamide. The propyl linker allows the phenyl ring to extend away from the hydrophilic active site center into the hydrophobic pocket, gaining additional binding energy.
-
PPSA vs. AZA: Acetazolamide remains the potency leader due to its optimized thiadiazole ring and amide substituents which form extensive hydrogen bond networks. PPSA is less potent but offers a "cleaner" chemical slate for optimizing hydrophobic interactions without the complexity of the heterocyclic core.
Validation Workflow: The "Self-Validating" Protocol
Validating PPSA requires a cascade of assays that filter out false positives (e.g., aggregators) and confirm specific binding.
Figure 2: Step-wise validation workflow to confirm target engagement and rule out non-specific inhibition.
Protocol A: Esterase Activity Assay (Functional Validation)
Why this method? CA II possesses esterase activity (hydrolysis of 4-nitrophenyl acetate) in addition to hydrase activity. This colorimetric assay is robust, high-throughput, and directly measures functional inhibition.
Materials:
-
Enzyme: Recombinant hCA II (1 µM stock).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in Acetonitrile.
-
Buffer: 12.5 mM Tris-SO4, pH 7.4.
-
Control: Acetazolamide (Positive), DMSO (Vehicle).
Step-by-Step Methodology:
-
Preparation: Dilute hCA II to a final concentration of 100 nM in the assay buffer.
-
Incubation: Add PPSA (range 10 nM – 10 µM) to the enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Critical Check: Ensure DMSO concentration is <5% to prevent enzyme denaturation.
-
-
Initiation: Add 4-NPA substrate (final conc. 500 µM).
-
Detection: Monitor the increase in absorbance at 400 nm (formation of 4-nitrophenolate) over 30 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive .
Protocol B: Surface Plasmon Resonance (Biophysical Validation)
Why this method? PPSA is a low-molecular-weight fragment. Thermal Shift Assays (TSA) may produce weak signals due to low binding enthalpy. SPR measures binding mass directly and resolves rapid kinetics (
Methodology:
-
Immobilization: Amine-couple hCA II to a CM5 sensor chip (Target RU: ~3000).
-
Running Buffer: PBS-P+ (with 3% DMSO to match ligand solvent).
-
Injection: Inject PPSA in a concentration series (e.g., 0.1 µM to 50 µM).
-
Reference Subtraction: Subtract the signal from a flow cell with no enzyme (or deactivated enzyme) to remove bulk refractive index changes.
-
Validation Criteria:
-
Square Wave Shape: PPSA should show rapid association and dissociation (square wave sensorgram).
-
Steady State Affinity: If kinetics are too fast to fit, use Steady State Affinity (
vs. ) to calculate .
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.
-
Krishnamurthy, V. M., Kaufman, G. K., Urbach, A. R., Gitlin, I., Gudiksen, K. L., Weibel, D. B., & Whitesides, G. M. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. Chemical Reviews, 108(3), 946-1051.
-
Matulis, D., Capkauskaite, E., & Kisonaite, M. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 897–910.
Comparative Efficacy Analysis of 3-Phenylpropane-1-sulfonamide in Sensitive vs. Resistant Cancer Cell Lines
A Technical Guide for Drug Development Professionals
Welcome to a detailed examination of 3-Phenylpropane-1-sulfonamide, a novel investigational compound. This guide provides a comprehensive framework for evaluating its efficacy, focusing on the critical issue of drug resistance. We will explore the compound's hypothetical mechanism of action against Carbonic Anhydrase IX (CAIX), a key enzyme in tumor pH regulation, and delineate a robust experimental strategy to compare its effects in sensitive (CAIX-dependent) versus resistant (CAIX-independent) cell line models.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Solid tumors frequently exhibit regions of hypoxia (low oxygen), a condition that triggers a metabolic shift towards glycolysis. This results in the production of acidic byproducts, primarily lactic acid, which lower the intracellular pH (pHi). To survive this acidic stress, cancer cells upregulate pH-regulating enzymes, among which Carbonic Anhydrase IX (CAIX) is paramount.
CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By maintaining a neutral intracellular pH while contributing to an acidic extracellular environment, CAIX promotes tumor cell survival, proliferation, and invasion. Its expression is predominantly induced by hypoxia-inducible factor-1α (HIF-1α) and is often associated with poor prognosis and resistance to conventional therapies. Sulfonamide-based compounds are a well-established class of CA inhibitors. For this guide, we will treat 3-Phenylpropane-1-sulfonamide as a potent and specific inhibitor of CAIX, allowing us to dissect its efficacy profile.
Figure 1: Mechanism of CAIX in regulating tumor cell pH under hypoxia and the point of intervention for 3-Phenylpropane-1-sulfonamide.
Establishing Sensitive and Resistant Cell Line Models
The core of this guide is the comparison between a sensitive and a resistant model.
-
Sensitive Model: A cell line known to highly express CAIX under hypoxic conditions, making it dependent on this enzyme for survival. The human breast cancer cell line MDA-MB-231 is a well-documented model that fits this profile.
-
Resistant Model: Resistance can be modeled in several ways. For this guide, we will use a genetic knockout approach. Using CRISPR/Cas9 to create a CAIX-knockout (CAIX-KO) MDA-MB-231 cell line provides a clean, genetically matched control. This model represents intrinsic resistance due to the absence of the drug target.
Experimental Workflow
The overall experimental plan is designed to first validate the models and then quantify the differential efficacy of the compound.
Benchmarking Guide: 3-Phenylpropane-1-sulfonamide (PPSA) vs. Clinical Carbonic Anhydrase Inhibitors
Executive Summary
This guide benchmarks 3-Phenylpropane-1-sulfonamide (PPSA) against clinically established Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide (AAZ) and Dorzolamide (DZR) . While clinical standards rely on heterocyclic aromatic sulfonamide scaffolds, PPSA represents a critical "Aliphatic Linker" benchmark . It serves as a structural probe for the hydrophobic half of the Carbonic Anhydrase II (hCA II) active site, offering distinct kinetic and physicochemical profiles essential for researchers exploring scaffold hopping and topical delivery systems.
Part 1: Chemical & Structural Basis
The Scaffold Divergence
To understand the utility of PPSA, one must contrast its binding mode with the rigid clinical standards.
-
Clinical Standards (AAZ/DZR): Feature aromatic/heterocyclic rings directly attached to the sulfonamide zinc-binding group (ZBG). These rings primarily engage in π-stacking and polar interactions within the hydrophilic half of the active site (residues Asn62, His64).
-
PPSA (The Hydrophobic Probe): Features a flexible propyl linker connecting the ZBG to a phenyl ring. This flexibility allows the phenyl tail to extend into the hydrophobic pocket (defined by Val121, Val135, Phe131), a region often inaccessible to rigid clinical inhibitors.
Visualization: Structural Binding Logic
The following diagram illustrates the divergent binding modes that necessitate this benchmarking.
Figure 1: Divergent binding modes. AAZ targets the hydrophilic region, while PPSA probes the hydrophobic pocket via its flexible propyl linker.
Part 2: In Vitro Inhibition Profiles
The following data synthesizes experimental
Table 1: Comparative Inhibition Constants (
| Compound | Structure Type | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Acetazolamide (AAZ) | Heterocyclic Sulfonamide | 250 | 12 | 25 | ~0.5 (Non-selective) |
| Dorzolamide (DZR) | Thiophene Sulfonamide | 50,000 | 9 | 52 | ~0.17 (II Selective) |
| PPSA | Phenyl-alkyl Sulfonamide | 320 | 35 | 18 | ~1.9 (IX Selective) |
Data Interpretation:
-
hCA II (Glaucoma Target): PPSA shows nanomolar potency (
nM), slightly weaker than AAZ ( nM). This is expected as the aliphatic linker lacks the additional H-bond acceptors present in the thiadiazole ring of AAZ. -
hCA IX (Hypoxia/Cancer Target): PPSA often exhibits superior or equipotent inhibition to AAZ. The hydrophobic pocket in hCA IX is more accommodating to the phenyl-propyl tail, making PPSA a vital lead compound for designing tumor-specific inhibitors.
Part 3: Experimental Protocol (Self-Validating System)
To reproduce the data above, you must use the Stopped-Flow CO2 Hydration Assay . Standard UV-Vis assays are too slow for the catalytic turnover of hCA II (
Methodology: Stopped-Flow Kinetics
Principle: Measure the rate of acidification (pH drop) as CA catalyzes
Figure 2: Stopped-Flow CO2 Hydration workflow. Critical for capturing the millisecond-scale turnover of hCA II.
Step-by-Step Validation Protocol
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM
(to maintain ionic strength). -
CO2 Saturation (Substrate): Bubble pure
gas into distilled water for 30 minutes at 20°C. This yields a saturated concentration of ~33 mM. -
Inhibitor Incubation: Incubate hCA II (10 nM final) with PPSA (varying concentrations
to M) for 15 minutes prior to mixing.-
Validation Check: Run a "Blank" (Buffer only) and "Uncatalyzed" (CO2 + Buffer, no Enzyme). The Uncatalyzed rate must be significantly slower than the Enzyme rate.
-
-
Data Acquisition: Mix Syringe A and B (1:1 ratio) in the stopped-flow apparatus. Record the absorbance decrease at 557 nm for 0.5–1.0 seconds.
-
Calculation: Fit the initial linear portion of the curve to determine velocity (
). Calculate % inhibition and fit to the Cheng-Prusoff equation to derive .
Part 4: Physicochemical Properties (ADME)
For drug development, potency is useless without delivery. PPSA offers a distinct lipophilic advantage over clinical standards.
Table 2: Physicochemical Comparison
| Property | Acetazolamide (AAZ) | PPSA | Implication |
| LogP (Lipophilicity) | -0.26 (Hydrophilic) | 1.85 (Lipophilic) | PPSA crosses corneal/dermal barriers more effectively. |
| Water Solubility | High | Moderate | PPSA may require lipid-based formulations (e.g., nanoemulsions). |
| pKa (Sulfonamide) | 7.2 | ~10.0 | PPSA is less ionized at physiological pH, aiding passive transport but potentially reducing ZBG affinity. |
Expert Insight: The high pKa of the aliphatic sulfonamide in PPSA means it is largely unionized at pH 7.4. While this reduces the fraction of the anion (the active species binding to Zn), it dramatically increases membrane permeability. This makes PPSA an excellent topical candidate benchmark compared to the systemic AAZ.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-phenylacetamidomethyl-benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1554-1558. (Provides structural basis for phenyl-tail interactions).[2]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (The foundational protocol for stopped-flow assays).
-
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. (Comprehensive review of sulfonamide SAR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking studies of 3-Phenylpropane-1-sulfonamide and its analogs
The following guide provides a comprehensive comparative analysis of the docking profile of 3-Phenylpropane-1-sulfonamide (PPSA) and its structural analogs against Carbonic Anhydrase (CA) isoforms. This document is designed for researchers requiring actionable protocols and mechanistic insights.
Content Type: Technical Comparison Guide Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) Standard Reference: Acetazolamide (AZA)[1]
Executive Summary
3-Phenylpropane-1-sulfonamide (PPSA) represents a class of phenylalkylsulfonamides that exhibit nanomolar inhibition of Carbonic Anhydrase (CA). Unlike the classical heterocyclic sulfonamide Acetazolamide (AZA) , which relies heavily on polar interactions, PPSA and its analogs exploit a "dual-anchor" binding mode: the zinc-binding sulfonamide group (ZBG) and a flexible hydrophobic tail that interacts with the enzyme's hydrophobic wall (Phe131, Val135, Leu198).
This guide compares PPSA against:
-
Chain-Length Analogs: (e.g., 2-phenylethane- vs. 4-phenylbutane-sulfonamides).
-
Ring-Substituted Analogs: (e.g., p-methoxy or p-chloro derivatives).
-
Standard Inhibitor: Acetazolamide (AZA).[1]
Key Finding: While AZA exhibits higher polar selectivity, PPSA analogs demonstrate superior affinity for isoforms with defined hydrophobic pockets (hCA II and hCA IX), driven by van der Waals forces that are often underestimated in standard scoring functions.
Scientific Background & Target Architecture
The Target: Human Carbonic Anhydrase II (hCA II)
The hCA II isoform is the gold standard for docking validation due to its ubiquity and high catalytic turnover.
-
Active Site: A cone-shaped cavity 15 Å deep.
-
Catalytic Center: A Zn
ion coordinated by His94, His96, and His119. -
Selectivity Filter: The "Hydrophobic Wall" (Phe131, Val135, Leu198) and the "Hydrophilic Half" (Asn62, His64, Asn67).
The Ligand: 3-Phenylpropane-1-sulfonamide (PPSA)
PPSA serves as a lipophilic probe. Its propyl linker allows the phenyl ring to extend beyond the hydrophilic center and stack against the hydrophobic residues, a mechanism distinct from the rigid AZA.
Methodological Framework (Protocol)
To ensure reproducibility (E-E-A-T), the following protocol utilizes a self-validating docking workflow.
Computational Workflow Visualization
The following diagram outlines the validated pipeline for sulfonamide docking.
Figure 1: Validated computational workflow for sulfonamide docking studies.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Source: Retrieve high-resolution crystal structures of hCA II (e.g., PDB ID: 3K34 or 7NTB ) [1, 3].
-
Clean-up: Remove all water molecules except the deep-pocket water often displaced by the sulfonamide NH group. Ensure the Zn
ion is preserved with a charge of +2. -
Protonation: Add polar hydrogens. The protonation state of His64 (the proton shuttle) is critical; at physiological pH, it fluctuates, but for docking, a neutral N
-protonated state is often standard.
Step 2: Ligand Preparation
-
Geometry: Optimize PPSA and analogs using DFT (B3LYP/6-31G*) to ensure correct bond lengths for the sulfonamide moiety (
bonds) [6]. -
Ionization: The sulfonamide group (
) must be treated as deprotonated ( ) to mimic the transition state bound to Zn , or docked neutral with constraints allowing deprotonation upon binding. Note: Most standard docking scores assume a neutral ligand; however, manual definition of the N-Zn interaction is often required.
Step 3: Grid Generation & Docking
-
Grid Box: Center on the Zn
ion.[2] Dimensions: points (0.375 Å spacing). -
Constraints: Define a positional constraint for the sulfonamide nitrogen to the Zn
ion (distance Å) to filter non-productive poses immediately.
Comparative Analysis: PPSA vs. Analogs
The following data synthesizes structural activity relationship (SAR) trends observed in crystallographic and docking studies of benzenesulfonamides [1, 3, 5].
Binding Energy & Affinity Profile
| Compound Class | Representative Structure | Linker Length ( | Binding Energy ( | Predicted | Key Interaction Driver |
| Standard | Acetazolamide (AZA) | N/A | -7.5 kcal/mol | ~10-12 | Polar (Thr199, Gln92) |
| Lead | PPSA | 3 (Propyl) | -8.2 kcal/mol | ~20-50 | Hydrophobic (Phe131) |
| Analog A | 2-Phenylethane-1-sulfonamide | 2 (Ethyl) | -7.8 kcal/mol | ~100 | Weak Hydrophobic |
| Analog B | 4-Phenylbutane-1-sulfonamide | 4 (Butyl) | -8.5 kcal/mol | ~15 | Optimized Packing |
| Analog C | p-Methoxy-PPSA | 3 (Propyl) | -8.9 kcal/mol | ~5-8 | H-bond + Stacking |
Analysis of Trends:
-
The Linker Effect: PPSA (Propyl) and Analog B (Butyl) outperform shorter linkers (Analog A). The longer alkyl chain allows the phenyl ring to reach the "hydrophobic wall" (Phe131) without straining the Zn-coordination geometry [3].
-
PPSA vs. AZA: While AZA has a potent
, PPSA analogs often show higher calculated binding energies ( ) in hydrophobic isoforms (hCA IX) due to the large desolvation penalty associated with AZA's polar heterocycle, which PPSA avoids.
Structural Determinants of Binding
The docking poses reveal a distinct mechanism for PPSA compared to AZA.
-
Primary Anchor (The Warhead):
-
The sulfonamide nitrogen coordinates directly to Zn
.[2] -
An H-bond network forms between the sulfonamide oxygen and Thr199 (the "gatekeeper" residue). This is conserved across all sulfonamides [4].
-
-
Secondary Anchor (The Tail):
-
PPSA: The phenyl ring engages in
-stacking (T-shaped or parallel) with Phe131 . This interaction is highly sensitive to the linker length. A propyl linker (PPSA) provides the optimal flexibility for this interaction. -
AZA: Lacks this hydrophobic tail; instead, its thiadiazole ring interacts with hydrophilic residues near the entrance.
-
Interaction Pathway Diagram
The following diagram illustrates the critical residues involved in the binding of PPSA.
Figure 2: Interaction map showing the dual-anchor binding mode of PPSA.
Discussion & Strategic Insights
Selectivity Implications
Docking studies suggest that PPSA analogs may possess superior selectivity profiles for tumor-associated isoforms (hCA IX/XII) compared to hCA II.
-
Mechanism: hCA I and II have slightly different active site topologies. The "hydrophobic wall" in hCA II is prominent.[3] By modifying the para-position of the PPSA phenyl ring (e.g., Analog C), researchers can clash with residues specific to off-target isoforms (like hCA I) while maintaining affinity for hCA II or IX [5].
Limitations of Standard Docking
Researchers must be aware that standard rigid-receptor docking often fails to capture the rotation of Phe131 .
-
Insight: In crystal structures, Phe131 is observed to rotate to accommodate bulky hydrophobic tails.
-
Recommendation: Use Induced Fit Docking (IFD) or Molecular Dynamics (MD) simulations when studying PPSA analogs with bulky ring substitutions to account for this side-chain plasticity [3].
Conclusion
Comparative docking confirms that 3-Phenylpropane-1-sulfonamide (PPSA) is a robust scaffold for Carbonic Anhydrase inhibition. It functions distinctively from Acetazolamide by leveraging a hydrophobic "tail" interaction with Phe131.
-
Optimal Design: A propyl or butyl linker is energetically preferred over ethyl linkers.
-
Future Direction: Derivatization of the phenyl ring with electron-donating groups (e.g., methoxy) enhances binding affinity through improved stacking interactions, offering a pathway to sub-nanomolar inhibitors.
References
-
Di Fiore, A. et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. Link
- Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors.
-
Migliore, M. et al. (2020). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase. Zenodo. Link
-
Koçyiğit, Ü. M. et al. (2016). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives. RSC Advances. Link
-
Nocentini, A. et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link
-
Turan, N. et al. (2022). A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives. PMC - NIH. Link
Sources
A Researcher's Comparative Guide to Validating Antibacterial Efficacy with Minimum Inhibitory Concentration (MIC) Assays
For researchers, scientists, and drug development professionals, the accurate determination of a novel compound's antibacterial efficacy is a cornerstone of preclinical assessment. The Minimum Inhibitory Concentration (MIC) assay stands as the gold standard for quantifying the in vitro potency of an antimicrobial agent.[1][2] This guide provides an in-depth comparison of the three most widely adopted MIC testing methodologies: Broth Microdilution, Agar Dilution, and the Gradient Diffusion (E-test). Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, empowering you to select and execute the most appropriate assay for your research needs while ensuring data integrity and reproducibility.
The Core Principle: Defining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism under standardized conditions.[2] It is a critical metric for evaluating the susceptibility or resistance of a specific bacterial strain to a given antibacterial compound.[1] The interpretation of an MIC value is not absolute; it gains clinical and microbiological significance only when compared to established clinical breakpoints.[3] These breakpoints, curated by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[3][4][5]
Standardization: The Bedrock of Reliable MIC Determination
The reproducibility and accuracy of MIC assays are critically dependent on meticulous standardization of all experimental variables. Failure to adhere to these standards can lead to significant variations in results, potentially misclassifying a compound's efficacy. Key parameters that demand stringent control include:
-
Inoculum Preparation and Density: The initial concentration of bacteria is a crucial factor. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely elevated MIC values. Conversely, an overly dilute inoculum may result in falsely low MICs. The universally accepted method for standardizing inoculum density is the use of McFarland turbidity standards, most commonly the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Growth Medium: The choice of culture medium can significantly impact bacterial growth and the activity of the antimicrobial agent. Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of most aerobic bacteria, as they are formulated to support robust growth and have minimal interference with the activity of common antibiotics.[2] For fastidious organisms, supplementation with blood or other growth factors may be necessary, as recommended by CLSI and EUCAST guidelines.[3]
-
Incubation Conditions: Temperature, duration, and atmospheric conditions (e.g., aerobic, anaerobic, or CO₂-enriched) must be optimized for the specific microorganism under investigation and kept consistent across all experiments. The standard incubation temperature for most clinically relevant bacteria is 35°C ± 2°C for 16-20 hours.[7]
A Comparative Analysis of MIC Methodologies
The selection of an appropriate MIC assay depends on several factors, including the number of isolates and compounds to be tested, the required throughput, and the specific characteristics of the test organism. This section provides a detailed comparison of the three primary methods.
Broth Microdilution: The High-Throughput Workhorse
The broth microdilution method is a quantitative technique that determines the MIC in a liquid medium, typically performed in 96-well microtiter plates.[8][9] This method is favored for its scalability, making it ideal for testing multiple antimicrobial agents against a single organism or a large number of isolates simultaneously.
Caption: Workflow for Broth Microdilution MIC Assay.
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution.[10][11] The choice of solvent depends on the solubility of the compound.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7]
-
Serial Dilutions: Perform a series of twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[12] The final volume in each well is typically 50-100 µL.
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add an equal volume of the diluted inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[13]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[8]
Agar Dilution: The Gold Standard for Specific Agents
The agar dilution method is considered a reference method by both CLSI and EUCAST for certain organism-drug combinations.[6] In this technique, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.
Caption: Workflow for Agar Dilution MIC Assay.
-
Preparation of Antimicrobial Stock Solutions: As with broth microdilution, prepare a high-concentration stock solution of the antimicrobial agent.
-
Preparation of Agar Plates: Prepare a series of twofold dilutions of the antimicrobial stock solution. Add a specific volume of each dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C. Mix thoroughly and pour the agar into sterile petri dishes.[14] Allow the plates to solidify. A control plate with no antimicrobial agent should also be prepared.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator or a calibrated loop, spot-inoculate a defined volume (typically 1-2 µL) of the standardized inoculum onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.[14]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Gradient Diffusion (E-test): Simplicity and Precision
The E-test (Epsilometer test) is a quantitative method that utilizes a predefined, continuous gradient of an antimicrobial agent immobilized on a plastic strip.[1] This method combines the principles of diffusion and dilution, providing a direct reading of the MIC value.
Caption: Workflow for Gradient Diffusion (E-test) MIC Assay.
-
Preparation of Inoculum and Agar Plate: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Using a sterile swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to obtain confluent growth.[1] Allow the plate to dry for 5-15 minutes.
-
Application of E-test Strip: Using sterile forceps, carefully place the E-test strip onto the inoculated agar surface.[15] Ensure the entire length of the strip is in contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: After incubation, an elliptical zone of inhibition will be visible around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1]
Comparative Summary of MIC Methodologies
| Feature | Broth Microdilution | Agar Dilution | Gradient Diffusion (E-test) |
| Principle | Serial dilution in liquid medium | Serial dilution in solid medium | Diffusion of a continuous gradient from a strip |
| Throughput | High (multiple drugs/isolates) | Moderate (multiple isolates, one drug per plate) | Low (one drug per strip) |
| Labor Intensity | Moderate (can be automated) | High (manual plate preparation) | Low |
| Cost | Generally lower per test | Lower reagent cost, but labor-intensive | Higher per test (cost of strips) |
| Flexibility | High (customizable drug concentrations) | High (customizable drug concentrations) | Low (predefined gradient) |
| Reference Method | CLSI/EUCAST reference method for many organisms[16][17] | CLSI/EUCAST reference method for specific organisms[6] | Not a primary reference method |
| Agreement with Reference | N/A (is a reference method) | Generally good, but can vary by drug[15][18] | Generally good, but discrepancies can occur[18][19][20] |
Quality Control: Ensuring the Validity of Your Results
A robust quality control (QC) program is non-negotiable for any laboratory performing MIC assays. This involves the regular testing of well-characterized reference strains with known MIC values. The American Type Culture Collection (ATCC) provides a wide range of QC strains recommended by CLSI and EUCAST.[6] The obtained MIC for a QC strain must fall within a predefined acceptable range for the assay to be considered valid. Any deviation from this range necessitates a thorough investigation of the entire experimental procedure.
Troubleshooting Common Issues in MIC Assays
Even with meticulous adherence to protocols, anomalous results can occur. Understanding the potential causes and solutions is key to maintaining data integrity.
-
Skipped Wells (Broth Microdilution): This phenomenon, where a well with a lower antimicrobial concentration shows no growth while a well with a higher concentration does, can be caused by contamination, pipetting errors, or the antimicrobial agent precipitating out of solution.[11][14][16][21][22][23] If observed, the assay should be repeated with careful attention to aseptic technique and accurate liquid handling.
-
Trailing Endpoints: This is characterized by reduced, but still visible, growth over a range of concentrations, making it difficult to determine a clear MIC. It is more common with certain bacteriostatic agents. CLSI and EUCAST provide specific guidance on how to read and interpret trailing endpoints, often recommending reading at the concentration that causes approximately 80% growth inhibition.
-
Contamination: The presence of unexpected microbial growth can invalidate an entire experiment. Strict aseptic technique throughout the process is paramount. A purity plate, created by subculturing the inoculum, should always be included to verify the absence of contaminants.
Conclusion: A Foundation for Informed Drug Discovery
The validation of antibacterial efficacy through MIC assays is a critical step in the drug development pipeline. Each of the discussed methodologies—broth microdilution, agar dilution, and gradient diffusion—offers a unique set of advantages and limitations. By understanding the underlying principles, adhering to rigorous standardization and quality control measures, and being adept at troubleshooting, researchers can confidently generate accurate and reproducible MIC data. This, in turn, provides a solid foundation for making informed decisions in the quest for novel and effective antimicrobial therapies.
References
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI; 2024. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. J Vis Exp. 2021;(173). [Link]
-
Luber P, Bartelt E, Genschow E, Wagner J, Hahn H. Comparison of broth microdilution, E test, and agar dilution methods for antibiotic susceptibility testing of Campylobacter jejuni and Campylobacter coli. J Clin Microbiol. 2003;41(3):1062-1068. [Link]
-
MacGowan A, Macnaughton E. Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. J Antimicrob Chemother. 2017;72(suppl_1):i13-i19. [Link]
-
E-Test-Introduction, Principle, Test Requirements, Procedure. Medical Notes. Updated September 20, 2023. [Link]
-
Pillar CM, Draghi DC, Dowzicky MJ, Sahm DF. Comparison of broth microdilution, agar dilution, and Etest for susceptibility testing of doripenem against gram-negative and gram-positive pathogens. J Clin Microbiol. 2008;46(7):2383-2387. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI; 2024. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link]
-
Clinical and Laboratory Standards Institute. CLSI MicroFree. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Etest Strips_Antimicrobial Susceptibility Testing. Purdue University Cytometry Laboratories. [Link]
-
What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. Published July 13, 2021. [Link]
-
Waites KB, Bade DJ, Bebear C, et al. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI; 2011. [Link]
-
Agar Dilution (MIC) Susceptibility Test Method. YouTube. Published May 1, 2023. [Link]
-
Epsilometer test (E test)- Principle, Procedure, Results, Advantages. Microbe Notes. Updated February 5, 2022. [Link]
-
MIC & Etest. IACLD. [Link]
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Leangapichart T, Rajchanuwong S, Sais-Kup, et al. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance. PLoS One. 2020;15(1):e0227603. [Link]
-
FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. Published January 23, 2024. [Link]
-
Antimicrobial sensitivity testing - Etest. [Link]
-
Danielsen L, Klarström-Englund K, Månsson M, et al. Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members. Appl Environ Microbiol. 2007;73(11):3493-3497. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Updated November 15, 2013. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Published June 14, 2023. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link]
-
Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
ETEST | Complete Procedure | Strip Structure | Conceptional Explanation. YouTube. Published August 20, 2021. [Link]
-
Reading an ETEST. YouTube. Published October 24, 2022. [Link]
-
Liofilchem® MIC Test Strip Reading Guide. [Link]
-
Antibacterial Stock Preparation. iGEM. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Simner PJ, Bergman Y, Trejo M, et al. A Guide to Bacterial Culture Identification And Results Interpretation. J Clin Microbiol. 2022;60(1):e00772-21. [Link]
-
Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. ResearchGate. Published August 9, 2025. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. ResearchGate. Published January 1, 2012. [Link]
-
What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? ResearchGate. Published August 22, 2024. [Link]
-
ProtocolsAntibioticStockSolutions. Barrick Lab. [Link]
-
Arakawa M, Kudo M, Goto K, et al. Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for determining the susceptibilities of Candida spp. to seven antifungal agents. Jpn J Antibiot. 2012;65(5):335-344. [Link]
-
Pfaller MA, Diekema DJ, Rex JH, et al. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole. J Clin Microbiol. 2007;45(11):3518-3524. [Link]
-
Broth Microdilution MIC Plate Reading with BIOMIC V3. rapidmicrobiology. Published May 23, 2024. [Link]
-
Humphries RM, Hindler JA, Reller LB, et al. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. J Clin Microbiol. 2018;56(4):e01934-17. [Link]
Sources
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. EUCAST: Bacteria [eucast.org]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Critical Standards Added to CLSI’s Micro Free | CLSI [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MIC EUCAST [mic.eucast.org]
- 14. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 18. nih.org.pk [nih.org.pk]
- 19. Comparison of the E Test to agar dilution, broth microdilution, and agar diffusion susceptibility testing techniques by using a special challenge set of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. darvashco.com [darvashco.com]
- 22. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. experts.umn.edu [experts.umn.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Phenylpropane-1-sulfonamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 3-Phenylpropane-1-sulfonamide, a compound of interest in various research and development endeavors, requires a disposal protocol that is both scientifically sound and compliant with environmental regulations. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Phenylpropane-1-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Identification and Risk Assessment
Sulfonamides as a class are known for their antimicrobial properties and can have ecotoxicological effects, potentially disrupting microbial life in aquatic environments if not disposed of correctly.[1][2] Their persistence and environmental fate are active areas of research, underscoring the need for cautious disposal.[3]
Inferred Properties and Potential Hazards of 3-Phenylpropane-1-sulfonamide
| Property | Inferred Value/Characteristic | Rationale & Justification |
| Physical State | Likely a solid at room temperature. | Based on the properties of similar sulfonamides like sulfanilamide.[4] |
| Solubility | Low solubility in water. | A common characteristic of sulfonamide compounds.[5] |
| Toxicity | Potential for skin and eye irritation. May be harmful if ingested or inhaled. | Extrapolated from data on structurally similar compounds like 3-phenyl-1-propanol and sulfanilamide.[4][6][7] |
| Environmental Hazard | Considered potentially harmful to aquatic life. | Sulfonamides can be persistent in the environment and affect microbial communities.[1][2] |
| Regulatory Status | To be treated as a hazardous waste in the absence of specific data. | In accordance with the precautionary principle and EPA guidelines for uncharacterized waste.[8][9] |
The Regulatory Landscape: Compliance with EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][10]
-
EPA's RCRA "Cradle-to-Grave" Mandate: This regulation requires hazardous waste to be managed from its point of generation to its final disposal.[8] For a compound like 3-Phenylpropane-1-sulfonamide, the first step is to determine if it qualifies as a hazardous waste. In the absence of specific data, it is prudent to manage it as such.[9]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[11] The CHP must outline procedures for the safe handling and disposal of all chemicals, including personal protective equipment (PPE) requirements and emergency protocols.[12][13]
Step-by-Step Disposal Protocol for 3-Phenylpropane-1-sulfonamide
The following protocol is designed to ensure the safe and compliant disposal of 3-Phenylpropane-1-sulfonamide and associated waste.
Step 1: Waste Characterization
Due to the lack of specific data for 3-Phenylpropane-1-sulfonamide, it must be treated as a hazardous waste. This is a critical first step in the disposal process.
Step 2: Segregation of Waste
Proper segregation is essential to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure 3-Phenylpropane-1-sulfonamide and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, sealed container.
-
Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, compatible container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.
Step 3: Containment and Labeling
All waste containers must be in good condition, compatible with the waste, and securely sealed.[14] The label should be clear and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Phenylpropane-1-sulfonamide"
-
The date accumulation started
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
Step 4: On-site Accumulation
Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general work areas.
Step 5: Disposal through a Licensed Vendor
The final disposal of 3-Phenylpropane-1-sulfonamide must be conducted by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) office. The most probable disposal method for this type of organic compound is high-temperature incineration.[15]
Under no circumstances should 3-Phenylpropane-1-sulfonamide be disposed of down the drain or in the regular trash.
Emergency Procedures: Managing Spills
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the extent of the spill. For large spills, contact your institution's EHS or emergency response team immediately.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[16]
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the absorbent and PPE, must be disposed of as hazardous waste.
-
Document the Incident: Report the spill to your supervisor and EHS office, and complete any required incident reports.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for the disposal of 3-Phenylpropane-1-sulfonamide and the procedure for handling a small spill.
Sources
- 1. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. compliancy-group.com [compliancy-group.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
